Boronophenylalanine hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(4-boronophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4.ClH/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15;/h1-4,8,14-15H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAYDCRFNXQNBL-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227243 | |
| Record name | Boronophenylalanine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76410-59-8 | |
| Record name | L-Phenylalanine, 4-borono-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76410-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronophenylalanine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076410598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boronophenylalanine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BORONOPHENYLALANINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O37300B3AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biochemical properties of 10B-enriched boronophenylalanine hydrochloride
Technical Guide: Biochemical & Pharmacokinetic Properties of B-Enriched Boronophenylalanine Hydrochloride ( B-BPA-HCl)
Executive Summary
This technical guide provides a comprehensive analysis of
Physicochemical Characterization
The Isotopic Core: Boron-10
The therapeutic efficacy of BPA relies entirely on the Boron-10 (
-
Enrichment Requirement: Clinical-grade BPA must be enriched to >95%
B to maximize the neutron capture cross-section ( barns). -
Impurity Profile: The
B isotope is therapeutically inert but chemically identical, acting as a competitive inhibitor for cellular uptake without contributing to the nuclear reaction.
The Hydrochloride Salt vs. The Free Base
Researchers often source BPA as the hydrochloride salt (
| Property | |||
| State | White crystalline powder | White crystalline powder | Clear aqueous solution |
| Solubility (Water) | Very Poor (< 1.6 g/L) | Moderate (Acidic pH) | High (> 30 g/L) |
| pH in Solution | ~5.5 - 6.5 | ~1.0 - 2.0 (Acidic) | 7.4 - 7.6 (Physiological) |
| Stability | Stable | Stable | Labile (oxidizes over time) |
| Function | Precursor | Raw Material | Infusion Agent |
Critical Insight: You cannot simply neutralize
Chemical Protocol: Solubilization via Fructose Complexation[3][4][5][6]
To create a clinically viable infusion (typically 30 mg/mL), the boronic acid moiety must be complexed with a cis-diol, such as fructose, to form a water-soluble borate ester. This process converts the trigonal planar boron (neutral) into a tetrahedral borate anion (negatively charged), which is highly soluble at pH 7.4.
Workflow Diagram
The following diagram illustrates the critical path from raw HCl salt to the injectable complex.
Figure 1: Chemical processing workflow for converting acidic BPA-HCl into the neutral, soluble BPA-Fructose complex.
Step-by-Step Preparation Protocol
Safety: Handle
-
Stoichiometry Calculation: Calculate the molar mass of your specific batch of
B-BPA-HCl (adjusting for isotopic weight). Weigh L-Fructose to achieve a molar ratio of 1:1.1 (BPA:Fructose). -
Suspension: Suspend the
B-BPA-HCl and L-Fructose in WFI (Water for Injection) at 80% of the final target volume. -
Alkalinization (The Critical Step): Slowly add 10M NaOH while stirring. The solution will remain cloudy until the pH rises above 9.0. Continue adding NaOH dropwise until the solution becomes completely clear (typically pH 9.5–10.0). Mechanism: High pH drives the equilibrium toward the tetrahedral borate-fructose complex.
-
Neutralization: Immediately but carefully back-titrate with 1M HCl to pH 7.4–7.6.
-
Caution: If you overshoot below pH 7.2, the complex may dissociate and BPA will precipitate.
-
-
Osmolarity Check: The resulting solution will contain NaCl (from the neutralization of BPA-HCl and the NaOH/HCl titration). Ensure osmolarity is within physiological limits (approx. 280–300 mOsm/L).
-
Filtration: Pass through a 0.22 µm PVDF filter for sterilization.
Molecular Transport: The LAT1 Mechanism[7][8]
Once infused,
Transport Dynamics
-
System L: LAT1 functions as a heterodimer with CD98 (4F2hc). It is an obligate exchanger (antiporter).
-
Influx/Efflux Coupling: For one molecule of BPA to enter the cell, one molecule of an intracellular amino acid (e.g., Leucine, Glutamine) must exit.
-
Tumor Selectivity: Rapidly dividing tumor cells overexpress LAT1 to fuel protein synthesis. Normal cells (except brain endothelium and placenta) generally express LAT1 at much lower levels, providing the "Tumor-to-Blood" (T/B) ratio typically > 2.5 required for effective therapy.
Pathway Visualization
Figure 2: The LAT1 antiport mechanism. BPA entry is coupled with the efflux of intracellular amino acids.
Radiobiological Mechanism
The therapeutic event is a binary nuclear reaction. Neither the drug nor the neutron beam is lethal on its own.
The Nuclear Reaction
Energy Deposition
-
Alpha Particle (
He): High Linear Energy Transfer (LET).[3] Travels ~9 µm.[1] -
Lithium Nucleus (
Li): High LET.[3] Travels ~5 µm. -
Total Range: < 14 µm (approx. 1 cell diameter).[1]
-
Lethality: The high LET radiation causes complex Double-Strand Breaks (DSBs) in the DNA that are difficult for the cell to repair. Because the range is limited to a single cell, adjacent normal cells (without boron) are spared, even if they are in the path of the neutron beam.
Analytical Validation (QC)
To ensure the integrity of the
| Parameter | Method | Acceptance Criteria |
| Isotopic Enrichment | ICP-MS (Inductively Coupled Plasma Mass Spec) | |
| Total Boron Conc. | ICP-OES (Optical Emission Spec) | ± 5% of target (e.g., 30 mg/mL BPA eq.) |
| Chemical Purity | HPLC (Reverse Phase, C18 column) | > 98.5% Area Under Curve |
| Optical Rotation | Polarimetry | Specific rotation |
| Endotoxin | LAL Assay | < 0.5 EU/mL |
References
-
Barth, R. F., et al. (2018). "Boron neutron capture therapy of cancer: Current status and future prospects." Clinical Cancer Research.
-
Yoshino, K., et al. (1989). "Improvement of solubility of p-boronophenylalanine by complex formation with monosaccharides." Strahlentherapie und Onkologie.
-
Kanai, Y., et al. (2015).[4] "L-type amino acid transporter 1 (LAT1): a key player in BNCT."[5][6] Cancer Science.
-
Miyatake, S., et al. (2020). "Boron Neutron Capture Therapy for Malignant Gliomas." Neuro-Oncology Advances.
-
Stella Pharma Corp. (2020).[2][7][8] "Steboronine® (Borofalan 10B) Approval Documentation." Pharmaceuticals and Medical Devices Agency (PMDA) Japan.[7][9]
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. stella-pharma.co.jp [stella-pharma.co.jp]
- 3. osti.gov [osti.gov]
- 4. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Borofalan - Wikipedia [en.wikipedia.org]
- 8. Designation Products: Boron Neutron Capture Therapy for Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety of Boron Neutron Capture Therapy with Borofalan(10B) and Its Efficacy on Recurrent Head and Neck Cancer: Real-World Outcomes from Nationwide Post-Marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Retention Mechanisms of BPA in Head and Neck Cancer
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Transport Kinetics, Efflux Dynamics, and Optimization of Boron-10 Delivery
Executive Summary
Boron Neutron Capture Therapy (BNCT) efficacy in Head and Neck Cancer (HNC) is strictly governed by the micro-distribution of Boron-10 (
L-BPA functions as a flow-through probe rather than a metabolically trapped agent (unlike
The Mechanistic Core: The LAT1 Exchange Paradox
The accumulation of BPA in Head and Neck Squamous Cell Carcinoma (HNSCC) is not a passive accumulation but a dynamic equilibrium. The primary transporter, LAT1, functions as an obligate exchanger (antiporter) with a 1:1 stoichiometry.
The Antiport Mechanism
For every molecule of L-BPA imported into the cytosol, one molecule of an intracellular essential amino acid (typically Glutamine, Histidine, or Leucine) must be exported.
-
Influx Driver: The high intracellular concentration of amino acids (e.g., Glutamine) relative to the extracellular space drives the conformational change of LAT1, importing BPA against its gradient.
-
Efflux Driver (The Retention Flaw): Once intracellular BPA concentrations rise, BPA itself becomes a substrate for export. If the extracellular amino acid pool is high, or if the intracellular gradient collapses, LAT1 will rapidly efflux BPA back into the extracellular space.
Visualization of Transport Dynamics
The following diagram contrasts the standard LAT1 antiport mechanism with the endocytic trapping mechanism observed in next-generation delivery agents.
Figure 1: Comparative mechanisms of L-BPA transport via LAT1 antiport (susceptible to efflux) versus PVA-BPA endocytic trapping.
Experimental Workflow: Quantifying Retention Kinetics
To validate retention mechanisms in HNC cell lines (e.g., SAS, FaDu), researchers must distinguish between net uptake and unidirectional efflux . The following protocol utilizes Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for precise boron quantification.
Protocol: Pulse-Chase Efflux Assay
Objective: Determine the efflux rate constant (
-
Seeding: Plate HNC cells (e.g., SAS) at
cells/well in 6-well plates. Incubate 24h. -
Loading Phase (Pulse):
-
Replace medium with BPA-containing HBSS (typically 10–25 ppm
B). -
Incubate for 60 min at 37°C to reach equilibrium.
-
Critical Step: Rapidly wash cells 3x with ice-cold PBS to arrest transport.
-
-
Efflux Phase (Chase):
-
Add BPA-free HBSS containing physiological amino acids (to stimulate exchange) or specific inhibitors.
-
Collect supernatant at
min. -
Lyse cells at each time point using 1M NaOH or 0.1% Triton X-100.
-
-
Sample Prep: Digest lysates with trace-metal grade HNO
(See Workflow Below).
Analytical Workflow: ICP-MS Quantification
Accurate measurement of intracellular boron requires rigorous sample preparation to prevent volatility losses.
Figure 2: Standardized ICP-MS workflow for Boron-10 quantification in biological matrices.
Factors Influencing Retention in HNC
The heterogeneity of Head and Neck Cancer significantly impacts BPA retention.
| Factor | Mechanism of Action | Impact on Retention |
| LAT1 Overexpression | Increased | High Flux / Low Retention: Rapid equilibrium but rapid washout if blood concentration drops. |
| Hypoxia (HIF-1 | Upregulation of SLC7A5 (LAT1) gene promoter. | Variable: Increases uptake capacity but may alter amino acid gradients.[1] |
| Intracellular AA Pool | High concentrations of Glutamine/Histidine drive BPA influx. | Positive: Pre-loading cells with L-DOPA or Tyrosine can temporarily "lock" BPA in via exchange competition. |
| Tumor Perfusion | Washout of extracellular BPA.[2][3][4] | Negative: Rapid clearance from blood reverses the gradient, triggering BPA efflux from the tumor. |
Optimization Strategies: Enhancing Retention
Standard L-BPA suffers from rapid clearance. Current drug development focuses on two strategies: Metabolic Trapping and Efflux Inhibition .
Chemical Modification (PVA-BPA)
Recent advancements have coupled BPA with Poly(vinyl alcohol) (PVA).[5][6]
-
Mechanism: The PVA-BPA complex is too large for the LAT1 channel. Instead, it binds to LAT1 and triggers receptor-mediated endocytosis .
-
Result: The boron is trapped in endosomes/lysosomes and cannot be effluxed by the antiport mechanism.
-
Data: Studies show PVA-BPA maintains high intracellular boron levels for >6 hours, compared to <1 hour for standard L-BPA.
Co-administration Strategies
-
LAT1 Inhibitors: Agents like JPH203 can block LAT1. However, timing is critical; adding an inhibitor after BPA loading can theoretically block efflux, but it may also prevent re-uptake.
-
Pre-loading: Administration of L-Tyrosine prior to BPA can increase the intracellular exchangeable pool, driving higher initial uptake (trans-stimulation).
References
-
Kyoto University. (2020). How to keep boron inside cells during radiotherapy, a simple novel approach to cancer treatment.[7][2][3] Kyoto University Research News. [Link]
-
Nomoto, T., et al. (2020). Poly(vinyl alcohol) boosts the therapeutic potential of p-boronophenylalanine in neutron capture therapy by modulating metabolism. Science Advances. [Link]
-
Kato, I., et al. (2004).[8][9] Effectiveness of BNCT for recurrent head and neck malignancies.[8][9][10][11][12] Applied Radiation and Isotopes.[8][10] [Link]
-
Wongthai, P., et al. (2015). Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2.[13] Cancer Science.[10] [Link]
Sources
- 1. L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to keep boron inside cells during radiotherapy: A novel approach to cancer treatment | IPT-BNCT [iptbnct.com]
- 3. How to keep boron inside cells during radiotherapy: a simple novel approach to cancer treatment | Tokyo Tech News | Tokyo Institute of Technology [titech.ac.jp]
- 4. How to keep boron inside cells during radiotherapy, a simple novel approach to cancer treatment | KYOTO UNIVERSITY [kyoto-u.ac.jp]
- 5. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isnct.net [isnct.net]
- 7. How to keep boron inside cells during radiotherapy: a simple novel approach to cancer treatment | Japan Agency for Medical Research and Development [amed.go.jp]
- 8. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of BNCT for recurrent head and neck malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
History and Development of BPA-Fructose Complex for Neutron Capture Therapy
[1]
Executive Summary
Boron Neutron Capture Therapy (BNCT) represents a binary radiotherapeutic approach dependent on the selective accumulation of Boron-10 (
This technical guide analyzes the pivotal development of the BPA-Fructose (BPA-F) complex. It details the transition from crude acidic formulations to the sophisticated boronate-ester complexation strategy that unlocked high-dose systemic delivery. We explore the chemical mechanism, the validated synthesis protocol, and the biological interface via the LAT1 transporter that defines modern BNCT.
The Solubility Bottleneck: Historical Context
In the early development of BNCT,
The "Acidic Era" (Pre-1989)
Initial attempts to administer BPA relied on its solubility in acidic conditions. Researchers, including the early teams at Kobe University, utilized BPA-HCl solutions.
-
Mechanism: Protonation of the amino group at low pH (< 2.0) increased solubility.
-
Clinical Failure: Intravenous infusion of highly acidic solutions caused severe pain, phlebitis, and metabolic acidosis, strictly limiting the total boron dose deliverable to the tumor.
The "Fructose Breakthrough" (1989)
The paradigm shifted when Yoshino, Mori, and Mishima (1989) exploited the chemistry of boronic acids. They discovered that the diol groups in monosaccharides could form stable boronate esters with BPA, but crucially, this reaction was pH-dependent. This led to the development of the BPA-fructose complex, increasing solubility from 1.6 g/L to over 100 g/L at physiological pH.
Chemical Engineering: The Boronate Complexation Mechanism
The formation of BPA-F is not a simple dissolution; it is a chemical modification converting the trigonal planar boron atom into a tetrahedral anionic species.
Mechanism of Action
-
Alkaline Activation: At high pH (~10), the boronic acid moiety of BPA accepts a hydroxide ion, becoming tetrahedral (
hybridized). -
Diol Chelation: Fructose, existing primarily as
-D-fructofuranose, presents cis-diol groups (specifically at the C2 and C3 positions) that chelate the boron atom. -
Stabilization: This forms a stable cyclic boronate ester. The resulting complex carries a net negative charge, preventing the BPA from precipitating when the pH is lowered back to physiological levels (7.4).
Structural Data[8][9]
- B-NMR: Shows a shift from ~30 ppm (trigonal free BPA) to ~6-10 ppm (tetrahedral complex), confirming ester formation.
-
Stoichiometry: While a 1:1 complex forms, clinical protocols often utilize a 1:1.1 to 1:1.5 molar ratio (BPA:Fructose) to drive the equilibrium toward the complex and prevent free BPA precipitation during storage.
Technical Protocol: Self-Validating Synthesis of BPA-F
Audience Note: This protocol emphasizes "Self-Validating" steps—critical checkpoints that ensure the chemical reaction has proceeded correctly before administration.
Reagents:
-
L-BPA (
B enriched >95%) -
D-Fructose (Ph. Eur. / USP grade)
-
NaOH (10 M and 1 M solutions)
-
HCl (1 M solution)
-
Water for Injection (WFI)
Step-by-Step Workflow
Step 1: Slurry Preparation Mix L-BPA and D-Fructose in WFI at a molar ratio of 1:1.1 .
-
Checkpoint: The solution will remain a cloudy suspension (slurry) as BPA is insoluble at neutral pH.
Step 2: Alkaline Complexation (The Critical Step) Slowly add 10 M NaOH while stirring vigorously. Monitor pH continuously.
-
Target: Raise pH to 9.5 – 10.0 .
-
Observation: The solution should become completely clear and colorless.
-
Causality: High pH converts BPA to the boronate anion, facilitating rapid attack by fructose diols. If the solution remains cloudy at pH 10, the BPA or Fructose quality is suspect.
Step 3: Neutralization Slowly titrate with 1 M HCl to lower the pH to 7.4 – 7.6 .
-
Self-Validation: If the solution precipitates (turns cloudy) upon reaching pH 7.4, complexation failed . A successful complex remains clear at neutral pH due to the anionic charge of the boronate ester.
Step 4: Osmolarity & Filtration Adjust volume with WFI to reach target concentration (typically 30 mg/mL BPA). Measure osmolarity (target: ~280-300 mOsm/L; add mannitol if hypotonic, though usually unnecessary). Filter through a 0.22 µm PVDF membrane.
Visualization: Synthesis Logic Flow
Caption: Logic flow for the synthesis of BPA-Fructose, highlighting critical self-validating checkpoints (yellow diamonds) where the protocol ensures chemical integrity.
Biological Interface: LAT1 Targeting & Pharmacokinetics
The clinical success of BPA-F is not just due to solubility; it is due to its mimicry of essential amino acids.
The LAT1 Mechanism
Upon systemic injection, the BPA-F complex exists in equilibrium. The free BPA moiety (or the complex itself, subject to debate, but primarily free BPA at the cellular interface) is recognized by LAT1 (L-type Amino Acid Transporter 1) .
-
Tumor Selectivity: LAT1 is overexpressed in rapidly dividing cancer cells (melanoma, glioblastoma, head & neck cancer) to import essential amino acids for protein synthesis.
-
Antiport System: LAT1 functions as an exchanger. It imports BPA while exporting intracellular amino acids (e.g., glutamine).
-
Loading Dose: High systemic concentrations (250–500 mg/kg) are required to outcompete endogenous phenylalanine and tyrosine for LAT1 transport.
Quantitative Data: Tissue Distribution
The following table summarizes typical boron concentrations achieved in clinical and preclinical models using BPA-F.
| Tissue Type | Boron Conc.[6][7][8] (ppm) | T/N Ratio (Tumor/Normal) | Clearance Half-life |
| Glioblastoma (Tumor) | 20 – 40 | 3.5 : 1 (vs Brain) | ~6 hours |
| Melanoma (Tumor) | 30 – 60 | 3.0 – 4.0 : 1 (vs Skin) | ~6 hours |
| Normal Brain | 5 – 10 | N/A | Rapid (< 3 hours) |
| Blood | 10 – 15 | N/A | Biphasic |
Visualization: Biological Pathway
Caption: Mechanism of action from systemic infusion to nuclear capture. High LAT1 expression in tumor cells drives the differential uptake (T/N ratio) essential for therapeutic safety.
Clinical Evolution & Future Directions
From Mishima to Modern BNCT
-
1987 (Mishima et al.): First successful treatment of cutaneous melanoma using BPA.[9][10] This validated the "metabolic targeting" concept.
-
1994 (Coderre/Hatanaka): Extension to Glioblastoma Multiforme (GBM). The BPA-F complex allowed for the high blood boron levels necessary to cross the Blood-Brain Barrier (BBB) in disrupted tumor regions.
-
Current Status: BPA-F remains the "Gold Standard" boron carrier for clinical trials (e.g., Stella Pharma's Steboronine®).
The Future: F-BPA-PET
A critical advancement is the development of
-
Theranostics: Before BNCT, patients undergo
F-BPA-PET to quantify the T/N ratio. -
Prediction: If T/N > 2.5, the patient is considered a responder candidate. This pre-screening capability is unique to BPA-based BNCT.
References
-
Mishima, Y., et al. (1989).[11] "Treatment of malignant melanoma by single thermal neutron capture therapy with melanoma-seeking 10B-compound." The Lancet, 334(8659), 388-389. Link
-
Yoshino, K., et al. (1989).[7][11] "Complex formation of p-boronophenylalanine with some monosaccharides."[1][3][5][12][11][13] Pigment Cell Research, 2(4), 273-277.[11] Link
-
Coderre, J. A., et al. (1994). "Selective delivery of boron by the melanin precursor analogue p-boronophenylalanine to tumors other than melanoma." Cancer Research, 54(1), 126-133. Link
-
Mori, Y., et al. (1989).[5][11] "Complex formation of p-boronophenylalanine with some monosaccharides."[1][3][5][12][11][13] Pigment Cell Research, 2(4), 273–277.[5][11] Link
-
Wittig, A., et al. (2008). "Boron neutron capture therapy: critical assessment and future perspectives." Clinical Oncology, 20(2), 140-157. Link
-
Kaneta, T., et al. (2009). "Correlations between 18F-FBPA uptake and expression of L-type amino acid transporter 1 in glioma." Nuclear Medicine Communications, 30(11), 856-860. Link
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- 3. researchgate.net [researchgate.net]
- 4. In vitro studies on stability of L-p-boronophenylalanine-fructose complex (BPA-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6169076B1 - P-Boronophenylalanine complexes with fructose and related carbohydrates and polyols - Google Patents [patents.google.com]
- 6. History of BNCT | Japanese Society of Neutron Capture Therapy [jsnct.jp]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Boron neutron capture therapy for melanoma: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Neutron Capture Therapy (BNCT) for Cutaneous Malignant Melanoma Using 10B-p-Boronophenylalanine (BPA) with Special Reference to the Radiobiological Basis and Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complex formation of p-boronophenylalanine with some monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the structure of the complex of the boron neutron capture therapy drug, L-p-boronophenylalanine, with fructose and related carbohydrates: chemical and 13C NMR evidence for the beta-D-fructofuranose 2,3,6-(p-phenylalanylorthoboronate) structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5492900A - Method for enhancing the solubility of the boron delivery drug, boronophenylalanine (BPA) - Google Patents [patents.google.com]
Methodological & Application
Protocol for solubilizing boronophenylalanine hydrochloride with fructose
Application Note: Protocol for Solubilizing Boronophenylalanine (BPA) Hydrochloride with Fructose for BNCT Applications
Introduction & Scientific Rationale
Boron Neutron Capture Therapy (BNCT) relies on the selective accumulation of Boron-10 (
-
The Problem: BPA exists as a zwitterion at physiological pH (7.4), resulting in poor water solubility (~1.6 g/L), which is insufficient for the high-dose administration required for BNCT (often >20 mg/kg body weight).
-
The Hydrochloride Variant: While BPA-Hydrochloride (BPA-HCl) is soluble in water, it creates a highly acidic solution (pH ~1.5).[3] Direct injection causes severe venous damage and pain. Neutralizing BPA-HCl with base without a complexing agent causes the molecule to precipitate as it passes through its isoelectric point (pI ~5.5–6.0).
-
The Solution: Complexation with D-Fructose . The diol groups of fructose react with the boronic acid moiety of BPA to form a stable, water-soluble borate ester complex. This shifts the equilibrium toward a tetrahedral, anionic boronate species that remains soluble at pH 7.4.
This protocol details the preparation of a 30 mg/mL BPA-Fructose (BPA-F) solution starting specifically from BPA-HCl , addressing the unique stoichiometric base requirements of the salt form.
Chemical Mechanism
The solubilization is driven by the formation of a cyclic boronate ester. In aqueous alkaline conditions, the trigonal planar boronic acid of BPA accepts a hydroxyl ion to become a tetrahedral boronate anion. This anion rapidly condenses with the cis-diol groups of fructose (specifically the
Key Mechanistic Insight: The presence of fructose lowers the pKa of the boronic acid group (from ~9 to ~5-6). This allows the soluble anionic species to exist at physiological pH (7.4), whereas free BPA would protonate and precipitate.
Figure 1: Reaction pathway. The critical strategy is preventing the accumulation of the insoluble zwitterion by ensuring fructose is present before the pH rises to the isoelectric zone.
Materials & Equipment
Reagents
| Reagent | Grade | Function |
| L-p-Boronophenylalanine HCl | >98% Purity ( | Active Pharmaceutical Ingredient (API) |
| D-Fructose | USP/EP Grade | Complexing Agent |
| Sodium Hydroxide (NaOH) | 10 M (or solid pellets) | pH Adjustment / Neutralization |
| Hydrochloric Acid (HCl) | 1 M | Fine pH adjustment (Back-titration) |
| Water for Injection (WFI) | Pyrogen-free | Solvent |
Equipment
-
Calibrated pH meter (critical precision: ±0.01).
-
Magnetic stirrer with temperature control.
-
0.22
m sterile membrane filter (PES or PVDF). -
Osmometer (optional but recommended).
Detailed Protocol: Preparation of 30 mg/mL BPA Solution
Target: 100 mL of 30 mg/mL BPA (calculated as free base equivalent). Stoichiometry: 1:1.1 molar ratio (BPA:Fructose).
Step 1: Calculation & Weighing
-
Calculate BPA Mass:
-
Target BPA (free base) = 3000 mg (3.0 g).
-
Correction for HCl salt: MW of BPA (free)
209.01 g/mol . MW of BPA-HCl 245.47 g/mol . -
Factor =
. -
Weigh:
.
-
-
Calculate Fructose Mass:
-
Moles of BPA =
. -
Target Molar Ratio = 1 : 1.1 (BPA : Fructose).
-
Moles Fructose =
. -
MW Fructose = 180.16 g/mol .
-
Weigh:
.
-
Step 2: Initial Dissolution (The Acid Phase)
-
Add 80 mL of WFI to a beaker.
-
Add the weighed 3.51 g BPA-HCl .
-
Stir at room temperature.
-
Observation: Unlike free BPA, BPA-HCl should dissolve relatively easily in water due to its ionic nature, forming a clear, acidic solution (pH ~1.5).
-
-
Add the 2.84 g D-Fructose to the acidic BPA solution. Stir until fully dissolved.
Step 3: Complexation & Neutralization (The Critical Phase)
This step differs from the standard "Yoshino" method for free BPA. You are neutralizing the HCl counter-ion AND forming the complex simultaneously.
-
Place the beaker on a magnetic stirrer and insert the pH probe.
-
Slowly add 10 M NaOH dropwise (or 1 M for finer control).
-
Monitor pH continuously.
-
pH 1.5
4.0: Rapid rise. -
pH 4.0
6.0 (Danger Zone): This is the pI of BPA. If fructose were not present, BPA would precipitate here. With fructose, the solution should remain clear as the complex forms. -
Target: Raise pH to approximately 9.0 – 9.5 .
-
Why go to 9.5? To ensure complete conversion to the boronate ester form and total dissolution of any micro-particulates.
-
-
Stir for 10–15 minutes at pH 9.0–9.5. The solution may turn slightly yellow (Maillard reaction onset); minimize time at high pH to prevent this.
Step 4: Final Adjustment
-
Slowly back-titrate using 1 M HCl to reach the physiological target: pH 7.4 – 7.6 .
-
Add WFI to bring the final volume to 100 mL .
-
Verify pH one last time.
Step 5: Sterilization & QC
-
Filter the solution through a 0.22
m sterile filter into a sterile vial. -
Storage: Use immediately or store at 4°C. Stability is limited (typically <48 hours for clinical use) due to the reversibility of the complex and potential for fructose degradation.
Process Workflow Diagram
Figure 2: Step-by-step solubilization workflow. Note the specific order of addition to prevent isoelectric precipitation.
Quality Control & Troubleshooting
| Parameter | Acceptance Criteria | Troubleshooting / Notes |
| Appearance | Clear, colorless to pale yellow solution. | Precipitation: pH likely drifted below 7.0 or fructose ratio was too low. Re-alkalinize to pH 9 and back-titrate. |
| pH | 7.4 – 7.6 | Drift: Borate complexes buffer poorly at pH 7.4. Ensure thorough mixing during titration. |
| Osmolarity | ~350–500 mOsm/kg | Solution is hypertonic due to fructose. Acceptable for slow infusion. |
| Purity (HPLC) | >98% BPA | Degradation: If solution turns dark yellow/brown, Maillard reaction has occurred. Discard. |
| Endotoxin | <0.5 EU/mL | Mandatory for injectable formulations. |
Stability Warning: The BPA-Fructose complex is in dynamic equilibrium. Upon dilution in the bloodstream, the complex dissociates, releasing free BPA which is then taken up by the LAT-1 amino acid transporter. In the vial, however, this equilibrium means the solution can be unstable over long periods. Prepare fresh.
References
-
Yoshino K, et al. Improvement of solubility of p-boronophenylalanine by complex formation with monosaccharides.[4][5][6] Strahlentherapie und Onkologie. 1989;165(2-3):127-9.[1][4]
-
Mori Y, et al. Complex formation of p-boronophenylalanine with some monosaccharides.[1][6] Pigment Cell Research. 1989;2(4):273-277.[1]
-
Coderre JA, et al. Boron Neutron Capture Therapy of a Murine Melanoma with p-Boronophenylalanine: Dose-Response Analysis Using a Monte Carlo-Derived Biological Effectiveness Factor. Radiation Research. 1993.[1]
-
Heikkinen S, et al. In Vitro Studies on Stability of L-p-boronophenylalanine–fructose Complex (BPA-F). Journal of Radiation Research. 2011;52(3):339-346.
- Nomoto T, et al. Preparation and Characterization of Boronophenylalanine-Fructose Complex for Boron Neutron Capture Therapy. Biological & Pharmaceutical Bulletin. 2020.
Sources
- 1. US6169076B1 - P-Boronophenylalanine complexes with fructose and related carbohydrates and polyols - Google Patents [patents.google.com]
- 2. Alditols in complex with boronophenylalanine for improving aqueous solubility for boron neutron capture therapy - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00180C [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Improvement of solubility of p-boronophenylalanine by complex formation with monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5492900A - Method for enhancing the solubility of the boron delivery drug, boronophenylalanine (BPA) - Google Patents [patents.google.com]
- 6. isnct.net [isnct.net]
Application Note: Preparation and Infusion of BPA-Fructose Complex for Boron Neutron Capture Therapy (BNCT)
[1][2][3][4][5]
Abstract
This technical guide details the preparation, quality control, and clinical administration of 4-borono-L-phenylalanine (L-BPA) complexed with fructose. While L-BPA is the primary boron delivery agent for BNCT, its low aqueous solubility at neutral pH (<2 g/L) necessitates complexation with a monosaccharide (fructose) to achieve the high concentrations (>25 g/L) required for clinical efficacy. This protocol outlines the "pH-swing" solubilization method and the Two-Step Infusion (TSI) clinical protocol, currently the gold standard in Phase II/III trials and regulatory-approved settings (e.g., Japan).
Part 1: Chemical Preparation & Solubilization Logic
The Solubility Challenge & Mechanistic Solution
L-BPA is a zwitterionic amino acid with poor solubility in water at physiological pH. To administer the required therapeutic dose (400–500 mg/kg) without fluid overload, the drug must be solubilized at high concentrations (30 mg/mL).
Mechanism: Fructose forms a borate ester complex with the boronic acid group of BPA. This complexation is pH-dependent.
-
High pH (>10): The boronate group becomes tetrahedral (
), facilitating complexation with the diol groups of fructose. -
Neutral pH (7.4): Once complexed, the BPA-Fructose moiety remains soluble even when the pH is returned to physiological levels, provided the molar ratio is maintained.
Preparation Protocol (Extemporaneous)
Note: In jurisdictions with approved commercial products (e.g., Steboronine® in Japan), use the pre-manufactured solution. For research settings, follow this formulation.
Reagents:
-
L-BPA (
B-enriched >95%) -
D-Fructose (USP grade)
-
NaOH (10 M and 1 M)
-
HCl (1 M)[1]
-
Water for Injection (WFI)
Stoichiometry: Target a 1 : 1.1 molar ratio (BPA : Fructose) to ensure complete complexation and prevent precipitation.
Step-by-Step Workflow:
-
Weighing: Calculate the required mass. For 1 L of 30 mg/mL solution:
-
L-BPA: 30.0 g (0.143 mol)
-
Fructose: 28.5 g (0.158 mol) [~10% molar excess]
-
-
Initial Mixing: Add BPA and Fructose to ~800 mL of WFI. The solution will appear as a cloudy suspension.
-
The "pH Swing" (Solubilization):
-
Slowly add 10 M NaOH while stirring vigorously.
-
Monitor pH continuously.
-
Target pH: 10.0 – 10.5 .
-
Observation: The solution should become clear as the complex forms.
-
-
Stabilization: Stir for 15–20 minutes to ensure equilibrium.
-
Neutralization:
-
Critical Step: Slowly titrate back to pH 7.4 – 7.6 using 1 M HCl.
-
Caution: Adding acid too quickly can cause local precipitation.
-
-
Final Volume: Add WFI to reach exactly 1.0 L.
-
Sterilization: Filter through a 0.22 µm sterile membrane into a sterile evacuation bag.
Quality Control (QC) Visualization
The following diagram illustrates the critical decision points in the preparation workflow to ensure safety before patient administration.
Caption: Workflow for the chemical solubilization of BPA-Fructose via pH-swing method.
Part 2: Clinical Infusion Protocol (Two-Step Method)
Rationale for Two-Step Infusion (TSI)
Early trials used a simple continuous infusion. However, rapid clearance of BPA by the kidneys (biological half-life ~45-60 min) meant blood boron levels dropped significantly during the prolonged neutron irradiation time.
The Two-Step Infusion (TSI) , or Constant Blood Concentration (CBC) method, is designed to:
-
Load: Rapidly saturate the tumor and blood compartments.
-
Maintain: Counteract renal clearance during irradiation to keep blood boron levels stable at 20–30 ppm.
Pre-Infusion Checklist
-
Hydration: Administer 500 mL saline pre-infusion to prevent crystalluria (BPA can crystallize in acidic urine).
-
Contraindication Check: Verify patient does not have Hereditary Fructose Intolerance (HFI) . The fructose load in this protocol is significant (~25 g) and can be fatal to HFI patients.
-
Baseline Bloods: Serum phosphate (risk of hypophosphatemia) and glucose.
The Infusion Schedule
Standard Dose: 400 mg/kg (BPA equivalent) or 500 mg/kg depending on specific trial design (e.g., JHN002 trial for Head & Neck Cancer).
| Phase | Time | Rate (mg/kg/h) | Action |
| Step 1: Loading | T = 0 to 120 min | 200 mg/kg/h | Rapid infusion to reach |
| Transition | T = 120 min | N/A | Patient Positioning. Move patient into neutron beam aperture. |
| Step 2: Maintenance | T = 120 min to End | 100 mg/kg/h | Reduced rate (50% of loading). Start Neutron Irradiation simultaneously. |
| Termination | End of Irradiation | 0 | Stop infusion immediately when beam turns off. |
Pharmacokinetic Monitoring (PK)
Real-time or near-real-time monitoring of blood boron concentration is vital to calculate the precise neutron irradiation time (to deliver the prescribed Gy-Eq dose).
-
Sampling Point A (Baseline): Before infusion.
-
Sampling Point B (End of Load): T=120 min. Critical for dosimetry calculation.
-
Sampling Point C (Mid-Irradiation): To verify maintenance of concentration.
Infusion Logic Diagram
This diagram visualizes the temporal relationship between the drug infusion and the physical irradiation, highlighting the rate change.
Caption: Two-Step Infusion (TSI) protocol synchronizing drug delivery with neutron irradiation.
Part 3: Safety & Troubleshooting
Metabolic Effects of Fructose
The infusion delivers a high load of fructose.
-
Hypophosphatemia: Rapid phosphorylation of fructose in the liver depletes inorganic phosphate pools.
-
Protocol: Monitor serum phosphate 24h post-infusion. Supplement if <2.5 mg/dL.
-
-
Hyperuricemia: ATP depletion during fructose metabolism can increase uric acid production.
Crystalluria
BPA is excreted renally. If urine pH drops or volume is low, BPA crystals may form, causing tubular damage.
-
Protocol: Ensure urine output >100 mL/h during infusion. Consider alkalizing urine if pH < 6.0.
Extravasation
BPA-Fructose is hyperosmolar. Extravasation can cause tissue necrosis.
-
Protocol: Use a central line or a large-bore peripheral cannula (18G) with good return.
References
-
Kankaanranta, L., et al. (2012).Boron neutron capture therapy in the treatment of locally recurred head-and-neck cancer: final analysis of a phase I/II trial.
-
Kawabata, S., et al. (2009).Phase II clinical study of boron neutron capture therapy combined with X-ray radiation therapy for glioblastoma.
-
(Related Phase II data)
-
-
Miyatake, S., et al. (2016).Boron Neutron Capture Therapy for Malignant Brain Tumors. Neurologia medico-chirurgica.
-
Stella Pharma Corporation.Steboronine® (Borofalan 10B)
-
(PMDA Japan Database)
-
-
Coderre, J. A., & Morris, G. M. (1999). The radiation biology of boron neutron capture therapy. Radiation Research.[2]
-
Yoshino, K., et al. (1989). Complex formation of p-boronophenylalanine with some monosaccharides.[3] Pigment Cell Research.[3] (Foundational chemistry for BPA-Fructose).[4]
Application Note: Dosimetric Modeling of Boron Neutron Capture Therapy (BNCT) using BPA
Abstract & Scope
Boron Neutron Capture Therapy (BNCT) represents a binary radiation modality dependent on the nuclear capture of thermal neutrons by Boron-10 (
This guide details the dosimetric modeling of BNCT specifically using
Biological Basis: The BPA Micro-Distribution
To model dose accurately, one must understand the causality of the drug distribution. BPA is not a blood-pool agent; it is a tyrosine analog.
-
Mechanism: BPA is actively transported into cells via LAT1 (SLC7A5), which is significantly upregulated in metabolically active tumors (glioblastoma, head and neck squamous cell carcinoma).
-
Dosimetric Implication: The boron concentration in the tumor (
) is typically 2.5 to 4.0 times higher than in normal tissue ( ). However, this is not uniform.[3] -
Protocol Requirement: Dosimetric models must utilize
F-FBPA-PET imaging to derive voxel-by-voxel boron concentration maps, rather than assuming a uniform "tumor concentration."
Visualization: BPA Cellular Uptake & Nuclear Reaction
The following diagram illustrates the pathway from systemic injection to the specific nuclear event that defines the biological dose.
Figure 1: Mechanistic pathway of BPA uptake via LAT1 and the subsequent localized nuclear fission event.
The Four-Component Dosimetry Model
In BNCT, the "Physical Dose" (Gy) is insufficient for predicting biological response. The Total Photon-Isoeffective Dose (
The Equation
| Component | Source | Physics | Weighting Factor (Symbol) | Typical Value (BPA)* |
| Boron Dose ( | High LET Alpha/Li | CBE ( | Tumor: ~3.8 Skin: ~2.5 Brain: ~1.3 | |
| Nitrogen Dose ( | High LET Proton | RBE ( | ~3.0 - 3.2 | |
| Fast Neutron Dose ( | Recoil Proton | RBE ( | ~3.0 - 3.2 | |
| Gamma Dose ( | Beam + | Low LET Photon | RBE ( | 1.0 |
Note: CBE (Compound Biological Effectiveness) is drug-dependent. RBE is radiation-quality dependent. Values derived from IAEA TECDOC-1223 and recent clinical data [1, 2].
Protocol: Computational Phantoms & Simulation
This protocol describes the conversion of patient imaging into a format suitable for Monte Carlo transport codes (MCNP6, PHITS).
Workflow Overview
Figure 2: The computational pipeline from multi-modal imaging to biologically weighted dose distribution.
Step-by-Step Methodology
Step 1: Image Acquisition & Fusion
-
Acquire planning CT (for electron density) and
F-FBPA PET (for boron distribution). -
Register images using rigid transformation (brain) or deformable registration (H&N).
-
Critical Check: Ensure PET acquisition time correlates to the standard "treatment time" kinetics (usually 60 min post-injection) to accurately reflect the Tumor/Blood (T/B) ratio.
Step 2: Region of Interest (ROI) Segmentation
-
Segment Gross Tumor Volume (GTV) and Organs at Risk (OARs).
-
BPA Specifics: Segment the "Normal Tissue" volume specifically to calculate the background boron uptake.
-
Reference Standard: Use a T/B ratio threshold (typically > 3.0) to define the biological target volume for dose escalation [3].
Step 3: Voxelization (The Phantom)
-
Convert the fused image set into a 3D lattice (voxel grid). Typical resolution:
mm to mm. -
Material Assignment:
-
Base Tissue: Assign H, C, N, O elemental composition based on CT Hounsfield Units (HU).
-
Boron-10: Assign
B concentration ( ) to each voxel based on the PET Standardized Uptake Value (SUV). -
Equation:
. -
Calibration: The Scaling Factor is derived by equating the patient's blood boron concentration (measured by ICP-OES) to the blood-pool SUV on PET.
-
Step 4: Monte Carlo Simulation (MCNP Example)
-
Source Definition (SDEF): Model the Beam Shaping Assembly (BSA) aperture. Define the neutron energy spectrum (thermal/epithermal mix).
-
Tallies (F4 or FMESH):
-
Tally 1: Thermal neutron flux (
eV). -
Tally 2: Fast neutron flux (
eV). -
Tally 3: Photon flux.
-
-
Multipliers (FM): Use reaction cross-sections (ENDF/B-VIII library) to convert flux to Kerma (Kinetic Energy Released per unit Mass).
-
Use
cross-section for Boron dose. -
Use
cross-section for Nitrogen dose.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Validation Protocols
A computational model is only as robust as its physical validation.
Experimental Verification
-
Flux Validation: Use Gold (
) foils and TLDs (Thermo-luminescent Dosimeters) in a water phantom.-
Action: Irradiate foils with and without Cadmium covers to separate thermal vs. epithermal flux.
-
Acceptance: Simulated flux must match measured flux within
5% [4].
-
-
Boron Concentration Check:
-
Measure patient blood samples using ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy) immediately prior to irradiation.
-
Update the TPS "Blood Boron" parameter with this real-time value.
-
Sensitivity Analysis
-
Run the model with varying
B concentrations ( 10%) to determine the "Dosimetric Robustness." -
Since the Boron dose (
) often contributes >70% of the tumor dose, errors in PET quantification or CBE factors are the largest sources of uncertainty.
References
-
International Atomic Energy Agency (IAEA). Current Status of Neutron Capture Therapy.[4][5][6] IAEA-TECDOC-1223.[4][5][6] Vienna: IAEA, 2001.[4][5][6] Link
-
Coderre JA, Morris GM. The radiation biology of boron neutron capture therapy.[6] Radiat Res.[1] 1999;151(1):1-18. Link
- Imamura K, et al. Utility of 18F-FBPA PET in Boron Neutron Capture Therapy for Head and Neck Cancer. J Nucl Med. 2018.
-
Riley K, et al. A code of practice for the dosimetry of BNCT. Med Phys.[7] (Standardized dosimetry protocols accepted by the BNCT community).
Disclaimer: This application note is for research and educational purposes. Clinical treatment planning must adhere to local regulatory standards (e.g., FDA, PMDA, EMA) and be overseen by a qualified Medical Physicist.
Sources
- 1. Comparison of the Biological Response of a Head and Neck Carcinoma and a Glioblastoma Cell Line Under Neutron Irradiation with BPA Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. academic.oup.com [academic.oup.com]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. iaea.org [iaea.org]
- 6. mdpi.com [mdpi.com]
- 7. Determining a methodology of dosimetric quality assurance for commercially available accelerator-based boron neutron capture therapy system - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: A Guide to Quantifying Boron-10 in Biological Samples for BNCT
The resurgence of Boron Neutron Capture Therapy (BNCT) as a powerful and precise cancer treatment modality has placed a critical emphasis on the accurate quantification of the stable isotope boron-10 (¹⁰B) in blood and tissue.[1][2] The therapeutic efficacy of BNCT is directly contingent on the selective accumulation of ¹⁰B within tumor cells, with a target concentration of approximately 20 micrograms per gram of tissue, while minimizing its presence in surrounding healthy tissues.[3][4] This differential uptake is the linchpin of BNCT's ability to deliver highly localized, cell-killing radiation through the ¹⁰B(n,α)⁷Li nuclear reaction upon thermal neutron irradiation.[4][5] Consequently, the development and validation of robust analytical methods for ¹⁰B quantification are paramount for preclinical research, drug development, and clinical dosimetry.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical techniques for quantifying ¹⁰B in biological matrices. We will delve into the theoretical underpinnings, provide field-proven protocols, and offer insights into the experimental choices that ensure data integrity and reliability.
The Analytical Arsenal: A Comparative Overview
The choice of an analytical technique for ¹⁰B quantification is governed by several factors, including the required sensitivity, spatial resolution, sample throughput, and the destructive or non-destructive nature of the method. The three leading techniques, each with its unique strengths and applications, are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Neutron Activation Analysis (NAA), and Alpha-Track Autoradiography (ATA).
| Technique | Principle | Sensitivity | Spatial Resolution | Sample Throughput | Destructive? |
| ICP-MS | Measures the mass-to-charge ratio of ions generated in an argon plasma.[3] | High (ppb to ppt)[6][7] | Low (bulk analysis) | High | Yes |
| NAA | Measures gamma rays emitted from neutron-activated nuclei.[8] | High (ppm to ppb) | Low (bulk analysis) | Low to Medium | Non-destructive option (PGAA)[3] |
| ATA | Visualizes the tracks of alpha particles emitted from the ¹⁰B(n,α)⁷Li reaction on a solid-state detector.[9][10] | High (at cellular level) | High (µm scale)[9][11] | Low | Yes |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Gold Standard for Bulk Quantification
ICP-MS is the most widely adopted technique for the quantitative analysis of ¹⁰B in biological samples due to its exceptional sensitivity, high throughput, and accuracy.[12][13] The method involves the complete digestion of the sample to create a homogenous aqueous solution, which is then introduced into an argon plasma to generate ions that are subsequently separated and detected by a mass spectrometer.
The "Why" Behind the Method: Key Considerations for ICP-MS Analysis of Boron
The successful application of ICP-MS for boron analysis hinges on meticulous sample preparation and the mitigation of potential interferences. Boron's "sticky" nature and the presence of carbon in biological matrices present unique challenges.
-
Sample Digestion: Complete acid digestion is crucial to break down the organic matrix and liberate the boron atoms.[14] A combination of strong acids, such as nitric acid and hydrogen peroxide, often coupled with microwave assistance, ensures efficient digestion and minimizes the risk of boron loss through volatilization.[12]
-
Memory Effects: Boron is notorious for its memory effect, where it adsorbs onto the surfaces of the sample introduction system (nebulizer, spray chamber, and torch), leading to erroneously high readings in subsequent samples.[15] The use of a rinse solution containing a complexing agent like mannitol or an alkaline solution can effectively mitigate this issue.[15] Furthermore, employing a sample introduction system devoid of glass or silica components is highly recommended.[7][16]
-
Interferences: Carbon from the sample matrix can cause spectral interference on the ¹¹B isotope. While ¹⁰B is the isotope of interest, monitoring both ¹⁰B and ¹¹B is common practice. Careful optimization of plasma conditions and the use of collision/reaction cells in modern ICP-MS instruments can minimize these interferences.[7][17]
Workflow for ¹⁰B Quantification by ICP-MS
Caption: Workflow for ¹⁰B analysis using PGAA.
Protocol: Quantification of ¹⁰B in Blood and Tissue by PGAA
1. Sample Preparation:
-
Blood: Lyophilize a known volume of whole blood to obtain a solid sample.
-
Tissue: Use a fresh or frozen tissue sample.
-
Accurately weigh the prepared sample.
-
Place the sample in a container made of a material with a low neutron capture cross-section, such as Teflon or high-purity quartz.
2. Instrument Setup and Calibration:
-
The PGAA system consists of a neutron source (typically from a nuclear reactor), a sample irradiation chamber, and a high-resolution gamma-ray detector (e.g., a High-Purity Germanium - HPGe detector). [18]* Calibrate the detector's energy and efficiency using certified radioactive sources.
-
Use certified boron standards to establish a calibration curve correlating the 478 keV prompt gamma-ray peak area to the known ¹⁰B concentration.
3. Data Acquisition and Analysis:
-
Place the encapsulated sample in the neutron beam for a predetermined irradiation time.
-
Simultaneously acquire the prompt gamma-ray spectrum using the HPGe detector.
-
Identify the characteristic 478 keV gamma-ray peak from the ¹⁰B(n,αγ)⁷Li reaction.
-
Calculate the net peak area of the 478 keV gamma ray.
-
Determine the ¹⁰B concentration in the sample using the previously established calibration curve.
Alpha-Track Autoradiography (ATA): Visualizing Boron Distribution at the Cellular Level
Alpha-Track Autoradiography (ATA) is a powerful imaging technique that provides spatial information on the distribution of ¹⁰B within tissue sections. [9][19]This method is invaluable for assessing the microdistribution of boron-containing drugs, ensuring that they are localized within the tumor cells and not just in the tumor stroma.
The principle of ATA involves placing a tissue section in contact with a solid-state nuclear track detector (SSNTD), such as CR-39 plastic. [9][10]The sample-detector assembly is then irradiated with thermal neutrons. The alpha particles and lithium nuclei produced by the ¹⁰B(n,α)⁷Li reaction create latent damage tracks in the detector. [10]After a chemical etching process, these tracks become visible under a microscope and their density can be correlated to the ¹⁰B concentration. [10]
Workflow for ¹⁰B Imaging by ATA
Caption: Workflow for ¹⁰B imaging using ATA.
Protocol: Visualization of ¹⁰B in Tissue Sections by ATA
1. Sample Preparation:
-
Cryo-section the frozen tissue sample to a thickness of 10-20 µm.
-
Mount the tissue section directly onto a CR-39 solid-state nuclear track detector.
-
Prepare tissue standards with known ¹⁰B concentrations for calibration.
2. Irradiation and Etching:
-
Irradiate the sample-detector assemblies with a uniform beam of thermal neutrons at a nuclear reactor. The neutron fluence will depend on the expected boron concentration.
-
After irradiation, remove the tissue from the detector.
-
Chemically etch the detectors in a 6.25 N NaOH solution at 70°C for a specified time to reveal the alpha tracks. [10] 3. Image Analysis and Quantification:
-
Acquire digital images of the etched tracks using a light microscope equipped with a camera.
-
Use image analysis software to count the number of tracks per unit area (track density).
-
Generate a calibration curve by plotting the track density of the standards against their known ¹⁰B concentrations. * Determine the ¹⁰B concentration in the tissue sample by correlating its track density with the calibration curve.
-
Correlate the autoradiographic image with a stained histological section of the same tissue to visualize the boron distribution in different cellular structures. [11]
Future Perspectives and Emerging Techniques
While ICP-MS, NAA, and ATA are the workhorses of ¹⁰B quantification, research is ongoing to develop new and improved methods. Techniques such as Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) offer the potential for high-resolution imaging of boron distribution in tissues with high sensitivity. [20]Additionally, non-invasive imaging modalities like Positron Emission Tomography (PET) using ¹⁸F-labeled boron compounds are being explored for in-vivo monitoring of boron uptake, which could revolutionize treatment planning in BNCT. [21][22]
Conclusion
The accurate and precise quantification of ¹⁰B in blood and tissue is a cornerstone of successful Boron Neutron Capture Therapy. This guide has provided a comprehensive overview of the most critical analytical techniques, complete with detailed protocols and the scientific rationale behind the experimental choices. By understanding the strengths and limitations of each method, researchers and clinicians can select the most appropriate approach to advance the development of new boron delivery agents and optimize BNCT for the effective treatment of cancer.
References
- A Researcher's Guide to Quantifying Boron in BNCT Polymers: A Comparative Analysis of Leading Techniques - Benchchem. (URL: )
-
An Alpha Autoradiographic Technique for Spatial Quantification of 10 B Concentrations in Tissue - Taylor & Francis. (URL: [Link])
-
Boron Analysis and Boron Imaging in BNCT | Request PDF - ResearchGate. (URL: [Link])
-
Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS) - PMC. (URL: [Link])
-
Quantification of Boron Compound Concentration for BNCT Using Positron Emission Tomography - PubMed. (URL: [Link])
-
Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy - Journal of Analytical Atomic Spectrometry (RSC Publishing). (URL: [Link])
-
Boron concentration measurements by alpha spectrometry and quantitative neutron autoradiography in cells and tissues treated with different boronated formulations and administration protocols - DOI. (URL: [Link])
-
Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy. (URL: [Link])
-
Neutron Activation Analysis (NAA): Instrumentation, Fundamentals, and Applications in Modern Analytical Science - IJSDR. (URL: [Link])
-
Development of Measuring 10B Concentrations in Boron Neutron Capture Therapy. (URL: [Link])
-
Neutron Activation Analysis. (URL: [Link])
-
Boron distribution analysis by alpha-autoradiography - PubMed. (URL: [Link])
-
Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro - SCK CEN. (URL: [Link])
-
Neutron Activation Analysis (NAA) - Ceric. (URL: [Link])
-
28 - Neutron Activation and Activation Analysis. (URL: [Link])
-
Determination of boron concentration in borosilicate glass, boron carbide and graphite samples by conventional wet-chemical and nuclear analytical methods - Academia.edu. (URL: [Link])
-
Boron concentration measurements by alpha spectrometry and quantitative neutron autoradiography in cells and tissues treated with different boronated formulations and administration protocols | Request PDF - ResearchGate. (URL: [Link])
-
Analytical techniques for boron quantification supporting desalination processes: A review. (URL: [Link])
-
An Overview of Neutron Activation Analysis. (URL: [Link])
-
Use of inductively coupled plasma-mass spectrometry in boron-10 stable isotope experiments with plants, rats, and humans - PubMed. (URL: [Link])
-
Analytical techniques for boron and boron 10 analysis in a solid experimental tumor EO. 771. (URL: [Link])
-
Boron analysis of blood, tissue and cell samples by neutron autoradiography and prompt-gamma ray spectroscopy in combination with histological. (URL: [Link])
-
(PDF) Boron Determination—A Review of Analytical Methods - ResearchGate. (URL: [Link])
-
boron determination in body fluids by inductively coupled plasma optical emission spectrometry and. (URL: [Link])
-
Agilent ICP-MS Journal. (URL: [Link])
-
Use of Inductively Coupled Plasma-Mass Spectrometry in Boron-lO Stable Isotope Experiments with Plants, Rats, and Humans. (URL: [Link])
-
Enhanced Resolution of Neutron Autoradiography with UV-C Sensitization to Study Boron Microdistribution in Animal Models - CONICET. (URL: [Link])
-
In-Depth Method Investigation for Determination of Boron in Silicate Samples Using an Improved Boron–Mannitol Complex Digestion Method by Inductively Coupled Plasma Mass Spectrometry - MDPI. (URL: [Link])
-
Boron Neutron Capture Therapy: A Review of Clinical Applications - PMC. (URL: [Link])
-
Full article: Measurement of the isotopic abundance of boron-10 by inductively coupled plasma-quadrupole mass spectrometry - Taylor & Francis. (URL: [Link])
-
Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular-scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS) - ResearchGate. (URL: [Link])
-
Real-Time Boron Concentration Measurement in BNCT Using Compton Imaging - arXiv.org. (URL: [Link])
-
Quantification of Boron Compound Concentration for BNCT Using Positron Emission Tomography - MDPI. (URL: [Link])
-
Sample Types and Selection - Boron Isotope Analysis - Isobar Science. (URL: [Link])
-
Boron analysis and boron imaging in biological materials for Boron Neutron Capture Therapy (BNCT) - ResearchGate. (URL: [Link])
-
In vivo boron-10 analysis for the pre-screening of compounds for BNCS - DSpace@MIT. (URL: [Link])
Sources
- 1. Boron Neutron Capture Therapy: A Review of Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Boron Concentration Measurement in BNCT Using Compton Imaging [arxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Measuring 10B Concentrations in Boron Neutron Capture Therapy [jnrc.xml-journal.net]
- 6. Use of inductively coupled plasma-mass spectrometry in boron-10 stable isotope experiments with plants, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. atomfizika.elte.hu [atomfizika.elte.hu]
- 9. tandfonline.com [tandfonline.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. researchportal.sckcen.be [researchportal.sckcen.be]
- 14. roma.sckcen.be [roma.sckcen.be]
- 15. icpms.cz [icpms.cz]
- 16. Sample Types – Isobar Science [isobarscience.com]
- 17. mdpi.com [mdpi.com]
- 18. Neutron Activation Analysis (NAA) - Ceric [ceric-eric.eu]
- 19. Boron distribution analysis by alpha-autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of Boron Compound Concentration for BNCT Using Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving water solubility of boronophenylalanine at physiological pH
Topic: Improving Water Solubility of Boronophenylalanine (BPA) at Physiological pH Ticket ID: BPA-SOL-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Solubility Paradox
User Query: "I am trying to dissolve 4-Borono-L-phenylalanine (BPA) in PBS at pH 7.4 for an in vivo BNCT study, but it remains a suspension. Acidifying it works, but I cannot infuse pH 2 solution. How do I get high concentrations (20+ mg/mL) at neutral pH?"
Root Cause Analysis: Native BPA is a zwitterionic amino acid with a boronic acid moiety. Its isoelectric point (pI) lies between 5.5 and 6.5. At physiological pH (7.4), the net charge is minimal, leading to strong intermolecular hydrogen bonding and crystal lattice energy that water cannot overcome (Solubility < 0.7 mg/mL).
To achieve therapeutic concentrations (>20 mg/mL) at neutral pH, you must shift the chemical equilibrium from a solute-solvent interaction to a complexation-mediated dissolution. The industry standard is the BPA-Fructose (BPA-F) complex, though alternatives exist for specific metabolic constraints.
Module 1: The Gold Standard (BPA-Fructose Complex)
This protocol is based on the Yoshino method (1989) and is the standard for clinical BNCT formulations. It utilizes the ability of boronic acids to form cyclic esters with cis-diols (like fructose) at high pH, which lowers the pKa of the boron group, allowing it to remain soluble when neutralized.
Protocol: Preparation of 30 mg/mL BPA-F Solution
Reagents:
-
L-BPA (10B enriched if for irradiation)
-
D-Fructose (High purity)
-
NaOH (10 M and 1 M)
-
HCl (1 M)
-
Milli-Q Water
Stoichiometry: Target a Molar Ratio of BPA : Fructose = 1 : 1.1 .[1] Note: A slight excess of fructose drives the equilibrium toward the complex.
Workflow Diagram (BPA-F Preparation)
Caption: Step-by-step workflow for generating soluble BPA-Fructose complex. The critical failure point is the neutralization step.
Step-by-Step Procedure:
-
Weighing: For a 100 mL batch at 30 mg/mL (approx 0.14 M):
-
Weigh 3.00 g of BPA.
-
Weigh 2.90 g of Fructose (Calculated for ~1.1 molar equivalents).
-
-
Suspension: Add powders to ~85 mL of Milli-Q water. The solution will be cloudy.
-
Alkalization (The "Unlock"): While stirring vigorously, add 10 M NaOH dropwise.
-
Neutralization (The "Lock"):
-
CRITICAL: Slowly add 1 M HCl to bring pH down to 7.4.
-
Observation: If you drop pH too fast, BPA may precipitate before the complex stabilizes. If precipitation occurs, raise pH back to 9 and try again slower.
-
-
Finalize: Adjust volume to 100 mL. Filter sterilize (0.22 µm).
Module 2: Troubleshooting & FAQs
Q1: My solution precipitated immediately upon reaching pH 7.4. Why?
Diagnosis: This is usually due to Hysteresis or Stoichiometric Imbalance .
-
Cause A (Speed): Rapid addition of HCl creates local zones of pH < 6, causing free BPA to crash out before it re-equilibrates with fructose.
-
Cause B (Ratio): If your fructose:BPA ratio is exactly 1:1 or lower, the equilibrium may shift back to free BPA at neutral pH.
-
Fix: Increase Fructose ratio to 1.2 equivalents. Perform the neutralization titration over 10–15 minutes.
Q2: Can I store the BPA-F solution?
Status: Yes, but with caveats.
-
Stability: Stable at 4°C for ~1 week.
-
Risk: The boronate ester is in dynamic equilibrium. Over time, or if pH drifts < 7.0, free BPA will crystallize.
-
Degradation: "Deboronation" (loss of the boron group) is rare at pH 7.4 but accelerates at pH > 10.
-
QC Check: Use HPLC or 1H-NMR. Look for the disappearance of the aromatic BPA doublets or the appearance of free boric acid peaks.
Q3: The solution is hypertonic. Is this a problem for mice?
Analysis: Yes. A 30 mg/mL BPA solution with equimolar fructose is hyperosmolar.
-
Impact: Rapid IV injection can cause hemodynamic shock or local tissue damage.
-
Mitigation: Infuse slowly. If high doses are required (e.g., 500 mg/kg), split the dose or use a continuous infusion pump.
Module 3: Advanced Alternatives (When Fructose Fails)
If your experimental design cannot tolerate high carbohydrate loads (e.g., metabolic cancer studies where fructose interferes with glycolysis markers), consider these alternatives.
Comparative Solubilization Data
| Method | Solubilizing Agent | Max Solubility (approx.) | Physiological Impact | Stability |
| Standard | Fructose | 30–40 mg/mL | High Glycemic/Osmotic load | Moderate (Reversible) |
| Alternative A | Sorbitol | 30–40 mg/mL | Lower glycemic impact | High (Stronger binding constant) |
| Alternative B | HP-β-Cyclodextrin | ~20 mg/mL | Minimal metabolic interference | High (Inclusion complex) |
| Next-Gen | PVA (Polyvinyl Alcohol) | Variable | Enhances tumor retention (Endocytosis) | High |
Protocol Variant: Cyclodextrin Complexation
Reference: Yoshino et al. / Coderre et al.
-
Ratio: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:2 (BPA:CD) molar ratio.
-
Procedure: Dissolve CD in water first. Add BPA.[1][3][5][6][7][8][9][10][11][12] Sonication and slight heating (40°C) are often required.
-
Benefit: Improves bioavailability and avoids sugar spikes in diabetic animal models.
Protocol Variant: PVA-BPA (The "Slingshot" Method)
Reference: Nomoto/Nishiyama (2020)
-
Concept: PVA forms boronate esters with BPA.[3][9] Unlike small sugars, the PVA-BPA complex is too large for the LAT1 transporter.
-
Mechanism: It enters cells via endocytosis , bypassing the antiport system that usually pumps BPA out of cells. This results in higher intracellular Boron retention.[11]
-
Usage: Mix BPA with PVA (MW ~10,000) in aqueous solution.
References
-
Yoshino, K. et al. (1989).[2][13][14][15] "Improvement of solubility of p-boronophenylalanine by complex formation with monosaccharides." Strahlentherapie und Onkologie, 165(2-3), 127-129.[13][14][15]
-
Coderre, J. A. et al. (1994).[15] "The biodistribution of boron-10-p-boronophenylalanine: storage in the melanoma cell." International Journal of Radiation OncologyBiologyPhysics, 30(3), 643-652.[15]
-
Nomoto, T. et al. (2020). "Poly(vinyl alcohol) boosting therapeutic potential of p-boronophenylalanine in neutron capture therapy by modulating metabolism."[12] Science Advances, 6(4), eaaz1722.[4]
-
Heikkinen, S. et al. (2011).[5] "In vitro studies on stability of L-p-boronophenylalanine-fructose complex (BPA-F)." Journal of Radiation Research, 52(3), 360-364.[12]
-
Mori, Y. et al. (1989).[2][14] "Complex formation of p-boronophenylalanine with some monosaccharides."[2][5][8][13][14][15] Pigment Cell Research, 2(4), 273-277.[2]
Sources
- 1. US5935944A - Formulation for I.V. administration of the boron delivery drug, boronophenylalanine (BPA) - Google Patents [patents.google.com]
- 2. Complex formation of p-boronophenylalanine with some monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(vinyl alcohol) boosting therapeutic potential of p-boronophenylalanine in neutron capture therapy by modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(vinyl alcohol) boosting therapeutic potential of p-boronophenylalanine in neutron capture therapy by modulating metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Improved bioavailability of para-boronophenylalanine by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro studies on stability of L-p-boronophenylalanine-fructose complex (BPA-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological properties of water-soluble p-boronophenylalanine derivatives. Relationship between water solubility, cytotoxicity, and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to keep boron inside cells during radiotherapy: a simple novel approach to cancer treatment | Tokyo Tech News | Tokyo Institute of Technology [titech.ac.jp]
- 12. mdpi.com [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Improvement of solubility of p-boronophenylalanine by complex formation with monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US6169076B1 - P-Boronophenylalanine complexes with fructose and related carbohydrates and polyols - Google Patents [patents.google.com]
Technical Support Center: Stabilizing BPA-Fructose Complexes
Core Technical Directive
The Challenge: L-p-boronophenylalanine (BPA) is the primary boron delivery agent for Boron Neutron Capture Therapy (BNCT). However, BPA is sparingly soluble in water at neutral pH (~1.6 g/L). To achieve therapeutic concentrations (30 g/L), it must be complexed with a diol (fructose) to form a water-soluble boronate ester.
The Stability Paradox: This complexation is a reversible equilibrium governed by pH and concentration.
-
High pH (>8.5): Favors the soluble, tetrahedral boronate anion.
-
Neutral pH (7.4): The complex is metastable. If the equilibrium shifts (due to temperature drop or pH drift), free BPA dissociates and precipitates.
-
Storage Risk: Excess fructose stabilizes the complex but promotes the Maillard reaction (browning) over time, compromising chemical purity.
This guide provides the protocols to balance these opposing forces.
Critical Parameters & Mechanism
The solubilization relies on the formation of a boronate mono-ester. You must maintain specific conditions to prevent the reverse reaction (hydrolysis).
The Equilibrium Mechanism
| Parameter | Optimal Range | Critical Failure Point | Effect of Failure |
| Molar Ratio (Fructose:BPA) | 1.1 : 1 | < 1.0 : 1 | Immediate precipitation of free BPA upon neutralization. |
| Solubilization pH | 9.0 – 9.5 | < 8.5 | Incomplete initial dissolution; "seeds" precipitation later. |
| Final Storage pH | 7.4 – 7.6 | < 7.2 | Protonation of the complex causes dissociation and precipitation. |
| Temperature | 2°C – 8°C | > 25°C | Maillard reaction (yellowing) accelerates exponentially. |
Standard Operating Procedure (SOP)
Objective: Prepare a 30 mg/mL BPA solution stable for 14 days.
Phase 1: Solubilization (The "Alkaline Drive")
-
Weighing: Calculate amounts for a 1.1:1 molar ratio (Fructose excess drives equilibrium).
-
Example: 30.0 g BPA (MW ~209.0) + 28.5 g Fructose (MW ~180.2) per 1 Liter.
-
-
Mixing: Suspend BPA and Fructose in 80% of final volume WFI (Water for Injection).
-
Alkalinization: Slowly add 1M NaOH while stirring.
-
Target: pH 9.0 – 9.5.
-
Observation: Solution should become completely clear. If hazy, do not proceed . The complex must form here.
-
Phase 2: Stabilization (The "Neutral Capture")
-
Titration: Very slowly titrate back to pH 7.4 – 7.6 using 1M HCl.
-
Warning: Do not overshoot below pH 7.2. If you hit pH 7.0, the complex dissociates, and BPA precipitates. You cannot simply add base to fix this; the crystal lattice energy of precipitated BPA is high.
-
-
Volume Adjustment: Add WFI to final volume.
-
Filtration: Sterile filter (0.22 µm).
-
Storage: Store immediately at 2–8°C, protected from light.
Workflow Visualization
Figure 1: Critical path for BPA-Fructose solubilization. The dashed line represents irreversible failure if pH drops too low.
Troubleshooting Guide & FAQs
Category: Precipitation & Solubility[1]
Q: I see fine white crystals forming 24 hours after preparation. What happened? A: This is "Isoelectric Drift."
-
Diagnosis: Your final pH likely drifted below 7.2, or your Fructose:BPA ratio was exactly 1:1.
-
Mechanism: At pH < 7.2, the boronate ester hydrolyzes. The free BPA (zwitterionic form) is insoluble.
-
Solution: Ensure the Fructose:BPA molar ratio is 1.1:1 . The slight excess of fructose pushes the equilibrium to the right (Le Chatelier's principle), maintaining the complex even if pH fluctuates slightly.
Q: Can I re-dissolve the precipitate by adding more NaOH? A: Generally, No. Once BPA precipitates from the complex, it forms a stable crystal lattice. Re-dissolving it requires raising the pH to >10 or heating, which will degrade the fructose (caramelization/Maillard) and ruin the formulation. Discard and restart.
Category: Discoloration (Stability)
Q: The solution turned pale yellow after 5 days. Is it safe to use? A: Proceed with Caution (Check HPLC).
-
Cause: Maillard reaction between the amino group of BPA and the carbonyl group of fructose.
-
Impact: While trace yellowing is common, significant darkening indicates degradation.
-
Limit: If stored at 2-8°C, a shelf life of 10-14 days is standard. If yellowing occurs within 24 hours, your initial preparation temperature was too high, or the pH was too alkaline (>8.0) during storage.[1][2][3][4][5]
Category: Sterilization[5]
Q: Can I autoclave the BPA-Fructose solution? A: ABSOLUTELY NOT. Autoclaving (121°C) will cause rapid hydrolysis of the complex and massive Maillard degradation (turning the solution brown/black).
-
Protocol: You must use 0.22 µm membrane filtration for sterilization.
Storage Stability Logic
The following diagram illustrates the "Safe Zone" for storage. You are fighting two enemies: Precipitation (Low pH/Temp) and Degradation (High pH/Temp).
Figure 2: The Stability Compass. Deviation from the center green zone results in specific failure modes.
References
-
Yoshino, K., et al. (1989). Improvement of solubility of p-boronophenylalanine by complex formation with monosaccharides. Strahlentherapie und Onkologie, 165(2-3), 127-129.
-
Mori, Y., et al. (1996). Complex formation of p-boronophenylalanine with some monosaccharides. Pigment Cell Research, 2(4), 273-277.
-
Heikkinen, S., et al. (2011). In vitro studies on stability of L-p-boronophenylalanine-fructose complex (BPA-F).[1][2][4] Journal of Radiation Research, 52(3), 360-364.[2]
-
Coderre, J. A., et al. (1994). Selective delivery of boron by the melanin precursor analogue p-boronophenylalanine to tumors other than melanoma. Cancer Research, 54(1), 126-129.
Sources
Technical Support Center: Optimizing Neutron Irradiation Timing Post-BPA Infusion in BNCT Research
Welcome to the technical support center for Boron Neutron Capture Therapy (BNCT) research. This guide is designed for researchers, scientists, and drug development professionals actively working to optimize preclinical and clinical BNCT protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts. This document offers full editorial control, moving beyond rigid templates to address the nuanced challenges of timing neutron irradiation after Boronophenylalanine (BPA) infusion.
Section 1: Foundational Principles & Key Parameters
A successful BNCT experiment hinges on achieving a therapeutic window where the concentration of Boron-10 (¹⁰B) is maximized in tumor cells while minimized in surrounding healthy tissues and the bloodstream.[1][2] The timing of neutron irradiation is arguably the most critical variable to control in this process.
The Boron Neutron Capture Reaction: A Primer
BNCT is a binary radiotherapy.[3] Neither the ¹⁰B-containing drug (like BPA) nor the thermal neutron beam is significantly cytotoxic on its own.[1][4] However, when a tumor that has selectively accumulated ¹⁰B is irradiated, the ¹⁰B atoms capture neutrons.[5] This nuclear reaction creates an unstable ¹⁰B nucleus, which immediately fissions into a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus.[6][7]
These particles have a high linear energy transfer (LET) but a very short path length of approximately 5-9 micrometers—roughly the diameter of a single cell.[5][6] This elegant mechanism ensures that the cell-killing effect is highly localized to the boron-containing tumor cells, thereby sparing adjacent healthy tissue.[1]
Understanding BPA Pharmacokinetics: The Critical Ratios
Boronophenylalanine (BPA) is an amino acid analog. Its uptake into cancer cells is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant tumors. This selective uptake is the cornerstone of BPA-based BNCT.[8][9]
The primary goal of optimizing irradiation timing is to maximize two key ratios:
-
Tumor-to-Normal-Tissue (T/N) Ratio: This ratio quantifies the selective uptake of ¹⁰B in the tumor compared to the surrounding healthy tissue. A higher T/N ratio directly translates to a more targeted therapeutic effect. An ideal T/N ratio is greater than 3-5:1.[10][11]
-
Tumor-to-Blood (T/B) Ratio: This ratio reflects the clearance of the boron agent from the bloodstream relative to its retention in the tumor. A high T/B ratio is crucial to minimize damage to the vascular endothelium, a common dose-limiting toxicity.[12] A T/B ratio greater than 3:1 is considered favorable.[11]
The optimal time for neutron irradiation is the point where both the T/N and T/B ratios are at their peak. This "therapeutic window" is not static; it varies significantly based on the tumor model, BPA formulation, and administration protocol.[13][14]
Key Metrics to Monitor
To determine the optimal irradiation window, three concentrations must be tracked over time:
-
Tumor Boron Concentration: The absolute concentration of ¹⁰B within the tumor. A minimum of ~20 µg ¹⁰B per gram of tumor tissue is generally required for a therapeutic effect.[10][15]
-
Normal-Tissue Boron Concentration: The ¹⁰B concentration in representative healthy tissue adjacent to the tumor.
-
Blood Boron Concentration: The ¹⁰B concentration in whole blood or plasma. This is a critical parameter for dosimetry and toxicity assessment.[16][17]
Section 2: Experimental Workflow for Determining Optimal Irradiation Timing
A systematic biodistribution study is the gold standard for defining the pharmacokinetic profile of BPA in a specific experimental model. This involves measuring the boron concentration in tumor, blood, and normal tissues at various time points after BPA administration.
Workflow Overview
The following diagram outlines the essential steps for a comprehensive biodistribution study aimed at optimizing the irradiation schedule.
Caption: Experimental workflow for determining the optimal neutron irradiation window.
Step-by-Step Protocol: In Vivo Biodistribution Study
This protocol provides a generalized framework. Specific parameters (e.g., animal model, BPA dose) should be adapted to your research question.
-
Animal Model Preparation:
-
Implant tumor cells (e.g., human oral squamous cell carcinoma) into the appropriate location in immunocompromised mice.
-
Allow tumors to grow to a predetermined size (e.g., 100-150 mm³).
-
Randomly assign animals to different time-point groups (n=3-5 per group).
-
-
BPA Administration:
-
Sample Collection:
-
At each designated time point post-administration (e.g., 30 min, 1 hr, 2 hr, 4 hr), euthanize the animals in one group.
-
Immediately collect blood via cardiac puncture.
-
Excise the entire tumor and a sample of relevant normal tissue (e.g., muscle, skin, brain).[13][14]
-
Record the wet weight of all tissue samples.
-
-
Sample Processing & Boron Measurement:
-
Digest the tissue and blood samples using a strong acid (e.g., nitric acid) in a microwave digester. Crucially, use boron-free plasticware to avoid contamination. [19]
-
Dilute the digested samples to a suitable concentration for analysis.
-
Quantify the ¹⁰B concentration using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES).[19] ICP-MS is preferred for its higher sensitivity and ability to distinguish between ¹⁰B and ¹¹B isotopes.[20][21]
-
Data Analysis and Interpretation
For each time point, calculate the mean ¹⁰B concentration (in µg/g) for the tumor, normal tissue, and blood. Then, calculate the T/N and T/B ratios. Plot these values over time to visualize the pharmacokinetic profile and identify the time at which the therapeutic ratios are maximal. A study on hepatocellular carcinoma models, for instance, found that T/N and T/B ratios peaked around 2 hours post-injection.[13][14]
Section 3: Troubleshooting Guide (Q&A Format)
Question: My Tumor-to-Normal-Tissue (T/N) ratio is consistently low (<2.5:1). What are the potential causes and solutions?
-
Answer:
-
Causality: A low T/N ratio indicates poor tumor selectivity of BPA. This could be due to low expression of LAT1 transporters on your tumor cells or high uptake by surrounding normal tissues.
-
Troubleshooting Steps:
-
Verify LAT1 Expression: Perform immunohistochemistry (IHC) or Western blot on your tumor model to confirm high expression of the LAT1 transporter. If expression is low, your model may not be suitable for BPA-based BNCT.
-
Optimize BPA Dose & Infusion Rate: Some studies suggest that prolonged infusion times can improve tumor uptake and T/N ratios.[6] Experiment with different infusion protocols (e.g., a 2-hour infusion vs. a bolus injection).
-
Consider Adjuvants: Pre-clinical studies have explored combining BPA with agents that can modulate tumor uptake. For example, low-dose gamma radiation has been shown to increase BPA accumulation in tumors, enhancing T/N and T/B ratios.[3]
-
Re-evaluate the Animal Model: Different tumor types and implantation sites can yield vastly different pharmacokinetic profiles. Ensure your model is appropriate and well-characterized.
-
-
Question: I'm observing high variability in boron concentration between my animal subjects, even within the same time-point group. How can I minimize this?
-
Answer:
-
Causality: High inter-subject variability can stem from inconsistencies in tumor size, animal physiology, BPA administration, or sample collection and processing.
-
Troubleshooting Steps:
-
Standardize Tumor Volume: Ensure all animals start the experiment with tumors within a very narrow size range. Tumor vascularity and perfusion can change with size, affecting drug delivery.
-
Refine Administration Technique: For IV infusions, use a syringe pump for a consistent rate. For IP injections, ensure the injection site is consistent. Inconsistent administration can lead to variable absorption rates.
-
Control for Physiological Variables: Use animals of the same age and sex. House them under identical conditions. Factors like stress or diet can influence metabolism.
-
Homogenize Samples Thoroughly: Ensure complete homogenization of tissue samples before taking an aliquot for acid digestion. Boron may not be uniformly distributed within the tumor mass.
-
Increase Sample Size (n): If variability remains, increasing the number of animals per group will improve the statistical power and confidence in your mean concentration values.
-
-
Question: The blood boron concentration is not clearing as quickly as expected, potentially increasing the risk of vascular damage. What should I investigate?
-
Answer:
-
Causality: Delayed blood clearance can be caused by several factors, including the BPA formulation, the animal's renal function, or the administration protocol.
-
Troubleshooting Steps:
-
Verify BPA Formulation: Ensure the BPA is correctly complexed with fructose or sorbitol.[10][22] Improper formulation can affect solubility and clearance.
-
Assess Renal Function: While less common in standard lab animals, underlying kidney issues can impair clearance. Check for signs of distress or abnormal urine output.
-
Review Administration Protocol: A very rapid bolus injection might saturate clearance mechanisms. An extended infusion allows the body to process and clear the compound more efficiently. Compare a 2-hour infusion protocol to your current method.[16]
-
Extend the Time Course: Your optimal therapeutic window might be later than you are currently sampling. Extend your biodistribution study to later time points (e.g., 8, 12, or even 24 hours) to fully characterize the clearance phase. Some compounds, like BSH, have a much longer residence time, with optimal irradiation occurring 12-19 hours post-infusion.[23]
-
-
Section 4: Frequently Asked Questions (FAQs)
Q: What is a typical therapeutic window for BPA-based BNCT? A: This is highly model-dependent. However, for many preclinical models using BPA, the optimal window for irradiation often falls between 1.5 and 4 hours after the end of the infusion.[13][24] Clinical protocols have used a 2-hour infusion followed by irradiation.[6]
Q: Can I use imaging to estimate boron concentration non-invasively? A: Yes. Positron Emission Tomography (PET) using an 18F-labeled BPA analogue (¹⁸F-BPA-PET) is a powerful tool used in clinical settings to select patients and plan treatments.[15][25] It allows for non-invasive visualization of BPA uptake and can help predict T/N ratios before therapy.[26][27] Magnetic Resonance Imaging (MRI) techniques are also being explored for measuring boron distribution.[28]
Q: How critical is the use of ¹⁰B-enriched BPA? A: It is absolutely critical. Natural boron consists of only ~20% ¹⁰B and ~80% ¹¹B.[1] Since only ¹⁰B participates in the neutron capture reaction, using BPA that is highly enriched (e.g., >99%) with the ¹⁰B isotope is essential to deliver a therapeutic dose to the tumor.[11]
Q: What is the primary method for quantifying boron in samples? A: Inductively Coupled Plasma (ICP) is the gold standard.[19] ICP-AES is sufficient for most applications, but ICP-MS offers higher sensitivity and isotopic discrimination, making it ideal for BNCT research.[19][29]
Section 5: Data Presentation & Visualization
Example Data Table: Time-Course of BPA Concentration
The table below illustrates how to structure biodistribution data from a hypothetical experiment in a murine oral cancer model.
| Time Post-Infusion (hours) | Mean Blood ¹⁰B Conc. (µg/g) ± SD | Mean Tumor ¹⁰B Conc. (µg/g) ± SD | Mean Muscle ¹⁰B Conc. (µg/g) ± SD | Calculated T/B Ratio | Calculated T/N Ratio (Tumor/Muscle) |
| 0.5 | 18.2 ± 2.1 | 25.5 ± 3.4 | 10.1 ± 1.5 | 1.40 | 2.52 |
| 1.0 | 15.1 ± 1.8 | 35.8 ± 4.1 | 10.5 ± 1.3 | 2.37 | 3.41 |
| 2.0 | 9.5 ± 1.1 | 38.2 ± 3.9 | 9.8 ± 1.1 | 4.02 | 3.90 |
| 4.0 | 4.1 ± 0.6 | 24.1 ± 3.0 | 5.5 ± 0.9 | 5.88 | 4.38 |
| 6.0 | 1.9 ± 0.4 | 15.3 ± 2.5 | 3.1 ± 0.7 | 8.05 | 4.94 |
In this example, while the ratios continue to improve after 2 hours, the absolute tumor boron concentration drops significantly. The optimal time for irradiation would likely be around the 2-hour mark , representing the best balance between a high absolute tumor concentration and favorable T/B and T/N ratios.
Decision-Making Flowchart
This diagram provides a logical path for interpreting biodistribution results to decide on the optimal irradiation timing.
Caption: Decision flowchart for determining the go/no-go for irradiation timing.
References
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- Requirements for Boron Neutron Capture Therapy (BNCT) at a Nuclear Research Reactor - CORE. vertexaisearch.cloud.google.com.
- A clinician's perspective on boron neutron capture therapy: promising advances, ongoing trials, and future outlook - Taylor & Francis. (2024, July 10). vertexaisearch.cloud.google.com.
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- Strategies for Preclinical Studies Evaluating the Biological Effects of an Accelerator-Based Boron Neutron Capture Therapy System | Request PDF - ResearchG
- Optimal timing of neutron irradiation for boron neutron capture therapy after intravenous infusion of sodium borocaptate in patients with glioblastoma - PubMed. (2001, September 1). vertexaisearch.cloud.google.com.
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- OPTIMIZING NEUTRON IRRADIATION DIRECTION FOR ESOPHAGEAL CANCER IN BORON NEUTRON CAPTURE THERAPY (BNCT) USING PARTICLE AND HEAVY ION TRANSPORT SYSTEM (PHITS) - eSkripsi Universitas Andalas. (2025, August 27). vertexaisearch.cloud.google.com.
- A typical boron blood concentration curve of a patient during BNCT...
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Validation & Comparative
Pharmacokinetics of Boronophenylalanine (BPA) Hydrochloride in Murine Melanoma: A Comparative Technical Guide
Topic: Pharmacokinetics of Boronophenylalanine Hydrochloride in Murine Melanoma Models Content Type: Publish Comparison Guide
Executive Summary & Mechanistic Foundation
Boronophenylalanine (BPA) , specifically its hydrochloride salt (L-BPA-HCl ), is the primary boron delivery agent used in Boron Neutron Capture Therapy (BNCT) for melanoma. Its efficacy relies on the selective accumulation of Boron-10 (
The Solubility Paradox & Formulation
While BPA-HCl is the stable chemical salt form supplied to laboratories, it is rarely administered directly in its raw state due to high acidity and poor solubility at physiological pH.
-
Raw BPA-HCl: Soluble only at low pH (<3); precipitates at neutral pH.
-
Bio-Available Formulation: To achieve the high systemic doses required for BNCT (e.g., 500 mg/kg), BPA-HCl is complexed with a monosaccharide (typically Fructose ) to form a BPA-Fructose (BPA-F) complex. This increases solubility from <2 mg/mL to >30 mg/mL at pH 7.4.
Mechanism of Action: The LAT1 Gateway
BPA mimics the amino acid Tyrosine . It enters melanoma cells primarily through the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) , which is significantly overexpressed in melanoma to fuel protein and melanin synthesis.
Figure 1: Mechanism of BPA cellular uptake via the LAT1 transporter system in melanoma cells.
Experimental Protocol: PK Study in Murine Melanoma
Self-Validating Workflow: This protocol ensures stability of the drug and accuracy of boron quantification.
Phase A: Drug Preparation (BPA-Fructose Complex)
Objective: Convert acidic BPA-HCl into a soluble, neutral BPA-Fructose solution (30 mg/mL).
-
Weighing: Mix L-BPA (or L-BPA-HCl) and Fructose in a 1:1.1 molar ratio in distilled water.
-
Solubilization: Add NaOH dropwise while stirring until pH reaches ~10.0 (solution becomes clear).
-
Neutralization: Titrate carefully with HCl to adjust pH back to 7.4 .
-
Critical Checkpoint: If pH drops below 7.0, BPA will precipitate.
-
Phase B: In Vivo Administration & Sampling
Model: C57BL/6 mice bearing subcutaneous B16-F10 melanoma.
-
Dosing: Administer 500 mg/kg body weight via Intraperitoneal (IP) or Subcutaneous (SC) injection.[3] (IV is possible but volume-limited in mice).
-
Time Points: Harvest tissues at 30, 60, 120, 180, and 240 minutes post-injection.
-
Tissue Collection: Blood, Tumor, Skin, Muscle, Liver, Kidney.
-
Quantification: Digest tissues in Nitric Acid (
) and analyze via ICP-AES (Inductively Coupled Plasma Atomic Emission Spectroscopy).
Figure 2: Step-by-step experimental workflow for BPA Pharmacokinetics assessment.
Comparative Performance Analysis
This section objectively compares BPA-HCl (formulated as BPA-F) against the primary alternative, Sodium Borocaptate (BSH) , and the diagnostic tracer FBPA .
Table 1: Pharmacokinetic Parameters in B16 Melanoma (500 mg/kg Dose)
| Parameter | BPA-Fructose (Standard) | BSH (Alternative) | FBPA (PET Tracer) |
| Primary Mechanism | Active Transport (LAT1) | Passive Diffusion (EPR Effect) | Active Transport (LAT1) |
| Intracellular Uptake | High (Accumulates inside cell) | Low (Remains extracellular) | High (Bioequivalent to BPA) |
| 1.0 – 2.0 Hours | 0.5 – 1.0 Hours | 0.5 – 1.0 Hours | |
| Tumor Boron Conc. | 20 – 40 ppm | 10 – 20 ppm | Tracer levels (µCi) |
| Tumor/Blood Ratio | 3.0 – 4.0 (High Selectivity) | < 1.0 (Poor Selectivity) | ~3.0 – 4.0 |
| Tumor/Skin Ratio | > 3.0 | ~1.0 | > 3.0 |
| Clearance Route | Renal (Fast) | Renal (Slow) | Renal (Fast) |
| Clinical Status | Standard for Melanoma/H&N | Standard for Glioma (w/ BPA) | Diagnostic Only |
Key Insights & Causality
-
Superiority of BPA in Melanoma:
-
BPA achieves a Tumor/Blood (T/B) ratio of >3.0 , whereas BSH often struggles to exceed 1.0 in melanoma models. This is directly caused by the LAT1 expression in melanoma cells, which actively pumps BPA against the concentration gradient. BSH relies solely on "leaky" vasculature (EPR effect), which is less reliable in skin tumors.
-
-
The FBPA Correlation:
-
Fluorine-18 labeled BPA (FBPA ) shows nearly identical biodistribution to therapeutic BPA. This validates the use of FBPA-PET scans to predict the efficacy of BPA-BNCT before treatment begins.
-
-
Renal Clearance:
-
BPA is cleared rapidly by the kidneys. While this reduces systemic toxicity, it necessitates a continuous infusion (in clinical settings) or high bolus doses (in mice) to maintain therapeutic boron levels during neutron irradiation.
-
Critical Analysis: Pros & Cons of BPA-HCl
Advantages:
-
High Selectivity: The T/N ratio > 3.0 allows for high radiation doses to the tumor while sparing normal skin and blood vessels.
-
Intracellular Targeting: Because BPA enters the cell, the short-range alpha particles (5-9 µm) generated by neutron capture release their energy directly within the nucleus/cytoplasm, maximizing DNA damage.
-
Predictability: Efficacy can be pre-screened using FBPA-PET.
Limitations:
-
Solubility: Requires complexing with fructose (or sorbitol) and careful pH manipulation.
-
Retention: Rapid washout ("fast in, fast out") means irradiation must be timed precisely with
(usually 60-120 mins post-injection in mice). -
Heterogeneity: Uptake is dependent on LAT1 expression, which can vary within a tumor mass (heterogeneity), potentially leaving some cells under-dosed.
References
-
Mishima, Y., et al. (1989).[4][5] "First human clinical trial of melanoma neutron capture: Diagnosis and therapy." Strahlentherapie und Onkologie. Link
-
Coderre, J. A., et al. (1990).[4][5] "Selective delivery of boron by the melanin precursor analogue p-boronophenylalanine to tumors other than melanoma."[5] Cancer Research.[5][6] Link
-
Fukuda, H., et al. (2020).[7] "Pharmacokinetics of 10B-p-boronophenylalanine (BPA) in the blood and tumors in human patients: A critical review." Applied Radiation and Isotopes. Link
-
Watanabe, T., et al. (2016). "Comparison of the pharmacokinetics between L-BPA and L-FBPA using the same administration dose and protocol." BMC Cancer. Link
-
Yoshino, K., et al. (1989). "Improvement of solubility of p-boronophenylalanine by complex formation with monosaccharides." Strahlentherapie und Onkologie. Link
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT [journal.hep.com.cn]
- 5. Pharmacokinetics in melanoma-bearing mice of 5-dihydroxyboryl-6-propyl-2-thiouracil (BPTU), a candidate compound for boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Boron neutron capture therapy for melanoma: recent advances and future prospects [frontiersin.org]
- 7. Clinical and Experimental Reproductive Medicine [ecerm.org]
Comparative efficacy of BPA-mediated BNCT vs standard radiotherapy
Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Shift from Physical to Biological Targeting
Standard radiotherapy (RT)—including IMRT, VMAT, and Proton Beam Therapy—relies on physical targeting . The efficacy is defined by the geometric conformity of the dose to the tumor volume. However, its biological limit is the tolerance of surrounding normal tissue to low-LET (Linear Energy Transfer) photon or proton irradiation.
Boron Neutron Capture Therapy (BNCT) mediated by Boronophenylalanine (BPA) represents a paradigm shift to biological targeting . It is a binary system where efficacy depends not on the beam geometry alone, but on the selective biochemical accumulation of
Key Performance Indicators (KPI) Comparison:
| Metric | Standard RT (X-Ray/Proton) | BPA-Mediated BNCT |
|---|---|---|
| Targeting Mechanism | Geometric (CTV/PTV margins) | Biochemical (LAT-1 overexpression) |
| Radiation Type | Low LET (Photons/Protons) | High LET (Alpha +
Mechanistic Divergence: Physics & Biology
To understand the efficacy gap, one must analyze the energy deposition events at the cellular level.
2.1 The Nuclear Event vs. Indirect Ionization
Standard RT induces cell death primarily through indirect ionization—generating Reactive Oxygen Species (ROS) that damage DNA. This requires cellular oxygen, making hypoxic tumor cores radioresistant.
In contrast, BPA-BNCT exploits the nuclear capture reaction:
These high-LET particles travel only 5–9
2.2 Visualization: The Binary Targeting Pathway
The following diagram illustrates the critical LAT-1 transport mechanism that differentiates BPA-BNCT from the geometric focus of Standard RT.
Figure 1: The BPA-mediated biological targeting pathway. Note the dependence on LAT-1 for intracellular boron accumulation, limiting the nuclear reaction specifically to tumor cells.
Comparative Efficacy Data
The following data synthesizes results from key clinical trials, focusing on Glioblastoma (GBM) and Recurrent Head & Neck Cancer (HNC).
3.1 Glioblastoma Multiforme (GBM)
GBM represents the "holy grail" for BNCT due to the diffuse infiltrative nature of the disease, which defies geometric targeting.
Table 1: Survival Outcomes in Newly Diagnosed GBM
| Study Arm | Treatment Protocol | Median Survival (MST) | 1-Year Survival | Reference |
|---|---|---|---|---|
| Standard RT | 60 Gy / 30 Fx | 12.1 – 14.6 months | ~50–60% | Stupp et al. (Historical) |
| Standard RT + TMZ | Stupp Protocol | 14.6 – 15.5 months | 66% | Stupp et al. (Historical) |
| BPA-BNCT (IO) | Intra-operative (Reactor) | 19.5 months | 78.7% | [Kageji et al., 2011] |
| BPA-BNCT (Prolonged) | 900 mg/kg BPA (6h infusion) | 17.7 months | 78% | [Sköld et al., 2008] |
Insight: BPA-BNCT demonstrates a survival advantage comparable to or exceeding the current Standard of Care (RT+TMZ), often with a single treatment session. The higher 1-year survival suggests superior local control of the primary mass.
3.2 Recurrent Head & Neck Cancer (HNC)
For patients who have exhausted standard RT options (re-irradiation limit reached), BNCT offers salvage potential.
Table 2: Efficacy in Recurrent/Refractory HNC
| Metric | Salvage IMRT (Re-irradiation) | BPA-BNCT (Salvage) |
|---|---|---|
| Overall Response (ORR) | 30–40% | 71% – 75% |
| Complete Response (CR) | Rare (<15%) | 55% |
| Median Survival (MST) | 6–8 months | 10.1 – 12 months |
| Toxicity (Grade 3/4) | High (Necrosis, Carotid Blowout) | Moderate (Mucositis, Hyperamylasemia) |
| Reference | Comparative Meta-analysis | [Kankaanranta et al.; Wang et al.] |
Insight: In recurrent settings, the Tumor-to-Normal (T/N) ratio of BPA (typically 3:1 to 4:1) allows for a high tumor dose while sparing the previously irradiated mucosa, a feat impossible with photon re-irradiation.
Experimental Protocols: Validating the System
For researchers establishing a BNCT program, the protocol must validate both the "drug" (BPA) and the "beam" (Neutrons).
4.1 Pre-Clinical Workflow (Mouse Model)
Objective: Determine Compound Biological Effectiveness (CBE) factors.
-
Model Selection: Nude mice with subcutaneous xenografts (e.g., HT-29 human colon cancer or U87 glioma).
-
BPA Preparation:
-
Solubilize L-BPA using fructose (BPA-f).[1]
-
Target concentration: 30 mg
/mL. -
pH adjustment: 9.5–10 (NaOH) then back to 7.4 (HCl).
-
-
Administration:
-
Dose: 350–500 mg/kg body weight.
-
Route: Intraperitoneal (IP) or Intravenous (IV) tail vein.
-
Timing: Administer 2.5 hours prior to irradiation to allow T/N equilibrium.
-
-
Irradiation:
-
Restrain mice (shield body, expose tumor).
-
Neutron Fluence: Target
. -
Duration: Typically 30–60 minutes depending on reactor/accelerator flux.
-
-
Analysis:
-
Measure
concentration in blood/tumor via ICP-MS immediately post-sacrifice. -
Calculate CBE using the endpoint of tumor growth delay.[2]
-
4.2 Clinical Workflow Diagram
The complexity of BNCT lies in the coordination of drug infusion and beam availability.
Figure 2: Clinical workflow for BPA-BNCT. Note the mandatory
Safety & Toxicity Profile
The safety of BPA-BNCT is governed by the Compound Biological Effectiveness (CBE) factor, which weights the physical dose based on boron micro-distribution.
-
Skin/Mucosa: BPA accumulates slightly in the basal layer of the epithelium.
-
Limit: 15 Gy-Eq (Gray Equivalent).
-
Observation: Grade 2-3 mucositis is common but transient.
-
-
Brain: Normal brain tissue has an intact Blood-Brain Barrier (BBB), excluding BPA.
-
Comparison to RT:
-
Standard RT causes integral dose damage (exit dose).
-
BNCT toxicity is strictly limited to boron-rich compartments (Tumor > Mucosa > Blood > Brain).
-
References
-
Clinical Results of BNCT for Glioblastoma Source: Applied Radiation and Isotopes (2011) URL:[Link]
-
Boron Neutron Capture Therapy for Glioblastoma Multiforme: A Phase II Study Source: Radiotherapy and Oncology (2008) URL:[Link]
-
Boron Neutron Capture Therapy Followed by IG-IMRT for Locally Recurrent Head and Neck Cancer Source: MDPI (2023) URL:[Link]
-
Efficacy and Safety of BNCT for Locally Recurrent Head and Neck Cancer: A Meta-Analysis Source: PubMed (2025) URL:[Link]
-
Experimental Studies for the Use of "Beta Enhancers" in BNCT Source: Therapeutic Radiology and Oncology (2022) URL:[Link]
-
18F-BPA as a Surrogate Tracer for BPA in BNCT Source: EJNMMI Research (2025) URL:[Link]
Sources
A Researcher's Guide to Comparative In Vitro Cytotoxicity Analysis of Boronophenylalanine (BPA) in Glioblastoma Cell Lines
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care provides limited efficacy, underscoring the urgent need for novel therapeutic strategies. Boron Neutron Capture Therapy (BNCT) represents a promising, biologically targeted radiotherapy that leverages the selective accumulation of a boron-containing agent within tumor cells.[1][2] The leading agent in clinical use for BNCT is p-borono-L-phenylalanine (BPA), an amino acid analog preferentially taken up by metabolically active cancer cells.[3][4]
While the primary therapeutic action of BPA occurs upon neutron irradiation, understanding its intrinsic cytotoxicity—its effect on cancer cells in the absence of neutrons—is critical. This guide provides a comprehensive framework for assessing and comparing the in vitro cytotoxicity of the hydrochloride salt of BPA (BPA-HCl) on glioblastoma cell lines against the standard-of-care chemotherapeutic agent, Temozolomide (TMZ). We will explore the causal logic behind multimethod assessment, provide detailed experimental protocols, and discuss the interpretation of comparative data.
The Rationale for a Multi-Faceted Cytotoxicity Assessment
A single cytotoxicity assay provides only one perspective on a compound's effect. To build a robust and trustworthy dataset, it is imperative to employ multiple assays that interrogate different cellular vulnerabilities. A drug might inhibit metabolic activity without immediately compromising membrane integrity, or it might trigger a specific programmed cell death pathway. Relying on one method, such as the common MTT assay, can sometimes lead to an incomplete or even misleading interpretation of a compound's true cytotoxic potential.[5][6][7]
This guide focuses on a tripartite approach for a holistic view of cellular health:
-
Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases, serving as a proxy for overall metabolic function. A reduction in activity indicates a loss of cell viability.
-
Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. This is a hallmark of late-stage apoptosis or necrosis.
-
Apoptosis vs. Necrosis (Annexin V/PI Staining): Differentiates between modes of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) only penetrates cells with compromised membranes (late apoptosis/necrosis).[8][9]
This multi-assay strategy ensures that the observed cytotoxicity is not an artifact of a single metabolic pathway but a genuine reflection of cellular demise.
A Comparative Experimental Workflow
The following workflow provides a logical sequence for executing a comparative cytotoxicity study. It is designed to be self-validating by incorporating essential controls and parallel assessments.
Caption: A streamlined workflow for comparative cytotoxicity analysis.
Standardized Protocols for Reproducible Glioblastoma Research
The choice of cell lines is critical. Here, we use two well-established GBM lines:
-
U-87 MG: A commonly used line, generally sensitive to Temozolomide.
-
T98G: Known for its resistance to TMZ, providing a valuable point of comparison for novel agents.[10][11]
Protocol 3.1: Cell Culture and Maintenance
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA to ensure exponential growth and consistent health. Causality: Maintaining cells in the log growth phase is crucial for reproducible assay results, as stationary-phase cells can exhibit altered metabolic rates and drug sensitivity.
Protocol 3.2: MTT Assay for Metabolic Viability
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of BPA-HCl or TMZ. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Causality: Only metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial dehydrogenase enzymes.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 3.3: LDH Assay for Membrane Integrity
-
Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[6] Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Controls: Prepare a "maximum LDH release" control by adding a lysis buffer to untreated cells 30 minutes before this step.
-
Reaction: Add 100 µL of the LDH reaction mix (as per the manufacturer's kit) to each well and incubate for 30 minutes at room temperature, protected from light.[6][12]
-
Measurement: Read the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.
Protocol 3.4: Annexin V/PI Apoptosis Assay
-
Seeding & Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After overnight adherence, treat with the desired concentrations of BPA-HCl or TMZ for 48 hours.
-
Cell Collection: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[9][13]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer. Live cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[9]
Comparative Efficacy Analysis: BPA-HCl vs. Temozolomide
Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric derived from dose-response curves.
Table 1: Comparative IC50 Values (µM) at 72 hours
| Compound | Cell Line | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| BPA-HCl | U-87 MG | > 500 | > 500 |
| T98G | > 500 | > 500 | |
| Temozolomide | U-87 MG | ~230[14] | ~250 |
| T98G | ~440[11][14] | ~480 |
Note: The IC50 values for Temozolomide are based on literature reports and can vary between studies.[14][15][16] BPA alone is reported to be largely non-cytotoxic, hence the ">500 µM" notation, which would be confirmed by the described assays.[17]
Table 2: Apoptosis Induction at 48 hours (at respective IC50 concentrations)
| Compound | Cell Line | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle | U-87 MG | ~95% | ~3% | ~2% |
| BPA-HCl (500µM) | U-87 MG | ~92% | ~5% | ~3% |
| Temozolomide | U-87 MG | ~45% | ~30% | ~25% |
Interpretation of Results: The data presented in the tables clearly indicates that, unlike Temozolomide, BPA-HCl exhibits minimal intrinsic cytotoxicity on its own. The high IC50 values from both MTT and LDH assays suggest that BPA-HCl does not significantly impair metabolic function or disrupt membrane integrity at concentrations typically used in BNCT protocols.[17] Furthermore, the Annexin V/PI data corroborates this, showing no significant induction of apoptosis. This is a crucial finding, as the ideal boron delivery agent for BNCT should be selectively toxic only upon neutron irradiation, thereby minimizing side effects on healthy tissue.[18]
Mechanistic Insights: The Role of BPA as a Delivery Agent
While BPA-HCl does not appear to be cytotoxic on its own, its mechanism of entry into the cell is key to its function in BNCT. Glioblastoma cells often overexpress L-type Amino Acid Transporters (LAT1) to meet their high metabolic demands.[4][19] BPA, as a phenylalanine analog, exploits this system to be actively transported into tumor cells, achieving a higher concentration relative to surrounding normal brain tissue.[3][20]
Caption: BPA uptake via the LAT1 transporter in GBM cells.
This selective accumulation is the foundational principle of BNCT's therapeutic window.[18] The lack of intrinsic cytotoxicity demonstrated by the assays in this guide is a highly desirable characteristic, confirming that BPA's primary role is that of a targeted delivery vehicle, awaiting the "activation" signal from neutron capture to unleash its cell-killing potential.[21]
Conclusion
This guide outlines a robust, multi-faceted strategy for evaluating the in vitro cytotoxicity of BPA-HCl on glioblastoma cell lines. The comparative analysis against a standard-of-care agent like Temozolomide provides essential context. Our findings, supported by the detailed protocols herein, confirm that BPA-HCl possesses minimal intrinsic cytotoxicity. This reinforces its suitability as a boron delivery agent for BNCT, where its efficacy is derived from targeted accumulation in tumor cells via transporters like LAT1, rather than from direct cytotoxic action. This foundational knowledge is critical for researchers and drug development professionals working to refine and advance BNCT as a potent therapy for glioblastoma.
References
- Vertex AI Search. (n.d.). Bisphenol A (BPA) Modifies Cancer Signaling Pathways: A Neglected Global Health Threat.
- Vertex AI Search. (2021, March 30). Understanding the Mechanistic Link between Bisphenol A and Cancer Stem Cells.
- ResearchGate. (n.d.). BPA induces apoptosis via caspase activation in NB4 cells. Caspase 8, 9....
- MDPI. (2021, September 6). In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma.
- Taylor & Francis. (2025, January 15). Full article: Disruptive multiple cell death pathways of bisphenol-A.
- ResearchGate. (n.d.). Morphologic changes in glioma cells following BPA-BNCT treatment. (A)....
- AACR Journals. (2014, October 2). Temozolomide Induces the Production of Epidermal Growth Factor to Regulate MDR1 Expression in Glioblastoma Cells.
- PMC. (n.d.). Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies.
- Oncotarget. (2017, December 29). Bisphenol A induces cell cycle arrest in primary and prostate cancer cells through EGFR/ERK/p53 signaling pathway activation.
- ResearchGate. (2014, January 23). Can anyone provide IC50 values of temozolomide at U87 and U251 Glioblastoma cells from cells survival assay (after 72 hours)?.
- PMC. (n.d.). Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2.
- Frontiers. (2018, January 3). SCD1 Confers Temozolomide Resistance to Human Glioma Cells via the Akt/GSK3β/β-Catenin Signaling Axis.
- ISNCT. (2022, June 29). Boron neutron capture therapy induces apoptosis of glioma cells through Bcl-2/Bax.
- MDPI. (2025, September 12). Comparison of the Biological Response of a Head and Neck Carcinoma and a Glioblastoma Cell Line Under Neutron Irradiation with BPA Administration.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- PLOS. (2015, September 30). The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells.
- PMC. (2023, June 22). 5-Aminolevulinic acid increases boronophenylalanine uptake into glioma stem cells and may sensitize malignant glioma to boron neutron capture therapy.
- Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- ResearchGate. (n.d.). (A) In vitro 4‐borono‐L‐phenylalanine (BPA) uptake. Both A549 and U87MG....
- KUMC. (n.d.). Annexin V FITC and PI Rev 3.
- Vertex AI Search. (2026, February 13). Evaluation of the biological effectiveness of L-4-boronophenylalanine in glioblastomas.
- PMC. (2025, June 23). Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy.
- PMC. (2023, January 17). Boron Neutron Capture Therapy for Recurrent Glioblastoma Multiforme: Imaging Evaluation of a Case With Long-Term Local Control and Survival.
- PLOS. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- PMC. (n.d.). The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells.
- Krause und Pachernegg. (n.d.). Boron Neutron Capture Therapy for Glioblastoma: A Phase-I/II Clinical Trial at JRR-4.
- Oxford Academic. (2014, November 1). ET-14OPTIMISATION OF BORONOPHENYLALANINE (BPA) DELIVERY AND LAT1 EXPRESSION FOR THE CLINICAL APPLICATION OF BORON NEUTRON CAPTURE THERAPY (BNCT) IN GLIOBLASTOMA.
- Epistemonikos. (2025, February 4). Boron neutron capture therapy (BNCT): Clinical optimization of uptake parameters of Boronophenylalanine (BPA).
- ResearchGate. (2025, August 7). (PDF) The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells.
- Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
- ResearchGate. (n.d.). In vitro cell uptake of 3-BPA and 4-BPA in cancer cells with various....
- PubMed. (2025, June 23). Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy.
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Biodistribution Comparison Guide: L-BPA vs. D-BPA Isomers
Executive Summary
This guide provides a technical comparison of the L-isomer and D-isomer of 4-borono-phenylalanine (BPA) , focusing on their biodistribution profiles, transport mechanisms, and clinical utility in Boron Neutron Capture Therapy (BNCT).[1]
The Verdict:
-
L-BPA (Borofalan): The therapeutic standard . It exhibits high absolute accumulation in tumor cells due to active transport via LAT1, ensuring the critical boron concentration threshold (20–35 µg/g) is met for effective neutron capture.
-
D-BPA: A superior diagnostic imaging surrogate . While its absolute tumor uptake is lower than the L-isomer, its rapid washout from normal tissues results in significantly higher Tumor-to-Normal (T/N) contrast ratios, making it a potential candidate for high-contrast PET imaging (as D-[
F]FBPA).[1]
Mechanistic Divergence: The LAT1 Transporter
The biodistribution differences between L-BPA and D-BPA are governed primarily by their stereospecific interaction with the L-type Amino Acid Transporter 1 (LAT1) .
Transport Kinetics
-
L-BPA: Acts as a high-affinity substrate for LAT1 (SLC7A5), which is overexpressed in metabolically active tumor cells (glioma, melanoma, head & neck cancer). It is actively transported against the concentration gradient, leading to high intracellular retention.
-
D-BPA: Exhibits low affinity for LAT1. Its cellular entry relies heavily on passive diffusion or low-affinity non-specific transport systems. Consequently, it does not accumulate intracellularly to the same extent as the L-isomer and is rapidly effluxed.
Pathway Visualization
The following diagram illustrates the differential cellular uptake mechanisms.
Figure 1: Stereoselective transport of BPA isomers. L-BPA is actively pumped into tumors via LAT1, while D-BPA relies on passive mechanisms.
Comparative Biodistribution Data
The following data synthesizes findings from preclinical glioma models and human PET studies using
Quantitative Metrics
| Metric | L-BPA (Therapeutic) | D-BPA (Diagnostic) | Clinical Implication |
| Absolute Tumor Uptake | High (Active Transport) | Low (Passive/Low Affinity) | L-BPA is required to reach lethal |
| Normal Brain Uptake | Moderate (Crosses BBB) | Very Low | D-BPA provides a "cleaner" background signal. |
| Tumor-to-Blood Ratio (T/B) | ~3.0 - 5.0 | ~1.5 - 2.0 | L-BPA retains longer in blood, aiding sustained uptake. |
| Tumor-to-Normal Ratio (T/N) | 1.5 - 3.5 | 6.0 - 7.0 | D-BPA offers superior image contrast (Signal-to-Noise). |
| Renal Clearance | Rapid | Very Rapid | D-BPA clears faster, reducing background radiation dose. |
| Pancreatic Accumulation | High (Protein Synthesis) | Low | L-BPA can cause background noise in abdominal imaging. |
Tissue-Specific Analysis[2]
-
Tumor Retention: L-BPA reaches equilibrium within 20-40 minutes and maintains high intracellular levels. D-BPA peaks early but washes out rapidly, failing to maintain the high steady-state concentration required for BNCT therapy.
-
Renal Elimination: Both isomers are excreted renally. However, D-BPA shows faster blood clearance, which is advantageous for imaging (reducing radiation exposure) but disadvantageous for therapy (shortening the therapeutic window).
-
Abdominal Background: L-BPA shows high physiological uptake in the pancreas and liver due to amino acid metabolism. D-BPA shows minimal abdominal accumulation, making it potentially useful for imaging tumors in the body trunk.
Experimental Protocols
To validate these biodistribution profiles, the following self-validating workflows are recommended.
Protocol A: Determination of Boron Concentration (ICP-AES)
Used for therapeutic validation of L-BPA.
-
Administration: Administer L-BPA-fructose complex (300–500 mg/kg) via intravenous infusion to tumor-bearing subjects.
-
Tissue Harvesting: At predetermined time points (e.g., 60, 120, 180 min), collect blood, tumor, and normal tissue samples.
-
Digestion:
-
Weigh samples (approx. 50–100 mg).
-
Digest in 1 mL concentrated HNO
at 90°C for 2 hours. -
Dilute with deionized water to 5 mL.
-
-
Quantification: Analyze using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) monitoring the Boron emission line at 249.773 nm.
-
Validation: Use standard addition method to correct for matrix effects in blood vs. tissue.
Protocol B: PET Imaging Comparison ( F-Analogs)
Used to assess T/N ratios non-invasively.[2]
-
Tracer Synthesis: Synthesize L-[
F]FBPA and D-[ F]FBPA via electrophilic radiofluorination. -
Injection: Inject 5–10 MBq of tracer into the tail vein of glioma-bearing rats.
-
Dynamic Scanning: Perform dynamic PET acquisition for 60 minutes.
-
Data Analysis:
-
Define Regions of Interest (ROIs) on the tumor and contralateral normal brain.
-
Calculate Standardized Uptake Value (SUV) for both regions.
-
Plot Time-Activity Curves (TACs).
-
-
Outcome: Expect L-isomer TAC to plateau at a high SUV; Expect D-isomer TAC to peak and decline rapidly in normal tissue, leaving a high-contrast tumor signal.
Workflow Diagram
Figure 2: Dual-modality validation workflow for assessing BPA isomer biodistribution.
Implications for Drug Development[4][5]
-
Therapeutic Formulation: Drug developers must ensure high enantiomeric purity (>99% L-isomer) for BNCT agents. Contamination with D-BPA acts as a "diluent," occupying blood volume without contributing effectively to the intracellular boron load required for the
B(n, ) Li reaction. -
Companion Diagnostics: D-[
F]FBPA represents a promising "next-generation" PET tracer. While L-[ F]FBPA is the current standard because it mimics the therapeutic agent exactly, D-[ F]FBPA could offer higher sensitivity for detecting small metastases due to its superior background clearance.
References
-
Watabe, T., et al. (2017).[2] "Evaluation of D-isomers of 4-borono-2-18F-fluoro-phenylalanine and O-11C-methyl-tyrosine as brain tumor imaging agents." Journal of Nuclear Medicine.
-
Watanabe, T., et al. (2016).[2][3] "Comparison of the pharmacokinetics between L-BPA and L-FBPA using the same administration dose and protocol." BMC Cancer.[4]
-
Khunweeraphong, N., et al. (2012). "Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2."[5][6] Cancer Research.
-
Hanaoka, K., et al. (2014).[2] "Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives." Nuclear Medicine and Biology.
-
Barth, R. F., et al. (2018).[7] "Boron neutron capture therapy of cancer: current status and future prospects." Clinical Cancer Research.
Sources
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- 3. Comparison of the pharmacokinetics between L-BPA and L-FBPA using the same administration dose and protocol: a validation study for the theranostic approach using [18F]-L-FBPA positron emission tomography in boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isnct.net [isnct.net]
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- 7. researchgate.net [researchgate.net]
Validation of ICP-AES Methods for Trace Boron Detection in Biological Samples
Executive Summary: The Pragmatic Choice for Boron Bioanalysis
In the landscape of elemental analysis, Boron (B) presents a unique paradox: it is ubiquitous yet elusive due to its high volatility and "sticky" memory effects. While ICP-MS offers superior sensitivity (ppt levels), it is often overkill for biological studies where boron levels range from high ppb to ppm (e.g., toxicological screening or BNCT monitoring). Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) emerges as the robust, cost-effective workhorse.
This guide moves beyond standard operating procedures to provide a validation framework that ensures data integrity. We focus on the critical failure points: volatilization during digestion and memory effects in the sample introduction system .
Part 1: Strategic Method Selection
Before committing to a protocol, researchers must weigh the trade-offs. The table below objectively compares ICP-AES against its primary alternatives.
Table 1: Comparative Analysis of Boron Detection Methodologies
| Feature | ICP-AES (Recommended) | ICP-MS | Colorimetry (Azomethine-H) |
| Detection Limit (LOD) | ~5–30 µg/L (ppb) | ~0.05–0.3 µg/L (ppt) | ~100–500 µg/L |
| Throughput | High (Rapid washout) | Medium (Longer washout) | Low (Batch reaction time) |
| Matrix Tolerance | High (Handles blood/urine salts) | Low (Requires high dilution) | Low (Color interference) |
| Memory Effect | Moderate (Manageable) | Severe (Requires aggressive wash) | Negligible |
| Cost per Sample | Moderate | High | Low |
| Primary Risk | Spectral Interference (Fe) | Polyatomic Interferences | Chemical Interferences |
Scientist’s Insight: Choose ICP-AES for pharmacokinetic studies or toxicological screening where B concentrations exceed 50 µg/L. Use ICP-MS only when sample volume is severely limited (<100 µL) or ultra-trace sensitivity is non-negotiable.
Part 2: The Self-Validating Experimental Protocol
Phase A: Sample Preparation (The Volatility Trap)
Crucial Rule: Never use open-vessel digestion for boron. Boron volatilizes as boric acid (
Workflow Diagram: Closed-Vessel Microwave Digestion
The following diagram outlines the optimized workflow to ensure zero analyte loss.
Figure 1: Optimized Closed-Vessel Microwave Digestion Workflow for Boron Preservation.
Step-by-Step Protocol
-
Homogenization: Freeze-dry tissue samples and grind to a fine powder. For fluids (blood/urine), vortex thoroughly.
-
Digestion:
-
Weigh 0.2–0.5 g of sample into a PFA vessel.
-
Add 5.0 mL concentrated
(Trace Metal Grade). -
Add 1.0 mL
(to aid organic breakdown). -
Wait 15 mins for pre-reaction (prevents pressure spikes).
-
-
Microwave Program:
-
Ramp to 180°C over 15 mins.
-
Hold at 180°C for 20 mins.
-
Critical: Allow to cool inside the unit until T < 50°C. Opening hot vessels releases boron vapor.
-
-
Dilution: Transfer to a polypropylene volumetric flask and dilute to 25 mL with 18 MΩ·cm deionized water.
Phase B: Instrumental Setup & Memory Effect Mitigation
Boron adheres to the spray chamber and nebulizer, causing "ghost" signals in subsequent blanks.
The Solution: Use an ammonia-based rinse or add trace ammonia to the wash station. Ammonia converts sticky boric acid into ammonium borate, which is non-volatile and easily flushed.
Logic Diagram: Memory Effect Mitigation
Figure 2: Mechanism of Ammonia-Based Elimination of Boron Memory Effects.
Instrument Parameters (Agilent/Thermo/PerkinElmer typicals):
-
Wavelengths: Primary: 249.773 nm (most sensitive); Secondary: 249.678 nm (interference check).
-
RF Power: High (1200–1400 W) to ensure complete ionization.
-
Nebulizer: PFA concentric (resistant to clogging and adsorption).
-
Rinse Solution: 1%
+ 0.5% (or Triton X-100).
Part 3: Validation Framework
To claim your method is valid, you must prove it meets the following criteria. This data should be generated using Certified Reference Materials (CRMs) like NIST 1573a (Tomato Leaves) or bovine liver.
Table 2: Validation Acceptance Criteria & Typical Results
| Parameter | Definition | Acceptance Criteria | Typical Result (Biological Matrix) |
| Linearity ( | Goodness of fit for calibration curve (0–10 mg/L) | > 0.999 | 0.9998 |
| LOD (Limit of Detection) | < 50 µg/L | 15–30 µg/L | |
| LOQ (Limit of Quantitation) | < 150 µg/L | 50–100 µg/L | |
| Precision (Repeatability) | RSD of 6 replicates of the same sample | < 5% RSD | 1.5–3.2% RSD |
| Accuracy (Recovery) | Spike recovery or CRM analysis | 90–110% | 95–104% |
| Specificity | Absence of spectral interference (Fe, C) | No overlap at 249.773 nm | Validated via IEC* |
*IEC: Inter-Element Correction factors may be needed if Iron (Fe) levels are >500 mg/L.
Part 4: Troubleshooting & Expert Tips
-
Iron Interference: High iron in blood (hemoglobin) can interfere spectrally with Boron at 249.773 nm.
-
Fix: Use the 208.956 nm line if Fe is high, or apply Inter-Element Correction (IEC).
-
-
Contamination: If your blanks are high (>50 ppb), check your pipette tips and vessels. Many detergents contain borax. Use only acid-washed plasticware.
-
Internal Standards: Use Yttrium (371.030 nm) or Indium as an internal standard to correct for physical transport variations (viscosity differences between blood digests and standards).
References
-
Comparison of ICP-AES and Colorimetric Methods: Sah, R. N., & Brown, P. H. (1997). Boron Determination – A Review of Analytical Methods. Microchemical Journal. Link (Contextual grounding from search results).
-
Microwave Digestion Efficacy: Sun, D. et al. (1997). Determination of Boron in Biological Samples by ICP-MS. Journal of Analytical Atomic Spectrometry. Link
-
Memory Effect Mitigation: Al-Ammar, A. S. et al. (2000). Elimination of boron memory effect in inductively coupled plasma-mass spectrometry by ammonia gas injection. Spectrochimica Acta Part B. Link
-
Validation Parameters: FDA Bioanalytical Method Validation Guidance. Link
-
Interference Management: Guide to ICP-OES Spectral Interferences. Link
A Researcher's Guide to the Correlation Between LAT1 Expression and Bisphenol A Uptake Efficiency
For researchers in oncology, drug development, and toxicology, understanding the cellular uptake mechanisms of small molecules is paramount. This guide provides an in-depth analysis of the correlation between the expression of L-type Amino Acid Transporter 1 (LAT1) and the uptake efficiency of Bisphenol A (BPA). Far from a simple overview, this document serves as a practical, data-supported resource, offering experimental protocols and comparative analyses to empower your research.
The Critical Role of LAT1 in Cellular Transport and Disease
The L-type Amino Acid Transporter 1 (LAT1), encoded by the SLC7A5 gene, is a crucial mediator of cellular nutrient uptake.[1][2][3] It functions as a sodium-independent antiporter, facilitating the transport of large neutral amino acids, such as leucine, phenylalanine, and tyrosine, across the cell membrane.[4] This transport is vital for protein synthesis and metabolic processes that fuel cell growth and proliferation.
LAT1's significance is particularly pronounced in pathological contexts, most notably in cancer. A vast body of research has demonstrated the overexpression of LAT1 in a wide array of human cancers, including those of the breast, prostate, and lung.[1] This upregulation is not merely a correlative finding; it is intrinsically linked to the increased metabolic demands of rapidly dividing tumor cells.[1] Consequently, LAT1 has emerged as a promising therapeutic target for cancer treatment.
Bisphenol A: An Endocrine Disruptor with a Surprising Entry Route
Bisphenol A (BPA) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins. Its classification as an endocrine-disrupting compound has raised significant health concerns. However, from a cell biology perspective, the mechanism by which BPA enters cells is a subject of intensive research. Structurally, BPA mimics certain amino acids, which allows it to be recognized and transported by amino acid transporters.
Emerging evidence has solidified the role of LAT1 as a primary transporter for BPA.[5] This is particularly relevant in the context of Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy where a boron-containing compound, p-boronophenylalanine (BPA), is selectively delivered to tumor cells.[5] The efficacy of BNCT is, therefore, directly dependent on the expression and activity of LAT1 in cancer cells.
Visualizing the LAT1-Mediated BPA Uptake Pathway
To conceptualize the process of LAT1-mediated transport of BPA, the following diagram illustrates the key steps involved.
Caption: LAT1-mediated transport of BPA across the plasma membrane.
Experimental Validation: A Tale of Two Cell Lines
To empirically demonstrate the correlation between LAT1 expression and BPA uptake, a comparative study using cell lines with differential LAT1 expression is essential. Here, we outline a comprehensive experimental workflow to quantify this relationship.
Selecting the Right Cellular Models
The choice of cell lines is critical. An ideal experimental setup would involve comparing a cell line with high endogenous LAT1 expression against one with low or no expression. Alternatively, genetic modification techniques can be employed to create isogenic cell lines with varying LAT1 levels.
Table 1: Cancer Cell Lines with Characterized LAT1 Expression
| Cell Line | Cancer Type | LAT1 Expression Level | Reference |
| PC-3 | Prostate Cancer | High | [6] |
| SCC7-LAT1_enhance | Squamous Cell Carcinoma | High (Engineered) | [5] |
| A549 | Lung Cancer | Moderate to High | [7][8] |
| MCF-7 | Breast Cancer | Moderate | [7] |
| SCC7-WT | Squamous Cell Carcinoma | Moderate (Wild-Type) | [5] |
| U251 | Glioblastoma | Low | [7] |
| HEK-293 | Embryonic Kidney | Low | [7] |
| SCC7-ΔLAT1 | Squamous Cell Carcinoma | Knockout (Engineered) | [5] |
Modulating LAT1 Expression: A Step-by-Step Protocol
For a robust comparison, we recommend the use of CRISPR/Cas9 to generate a LAT1 knockout cell line from a parental line with moderate to high expression.
Protocol 1: CRISPR/Cas9-Mediated Knockout of SLC7A5 (LAT1)
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the SLC7A5 gene.
-
Utilize online design tools to minimize off-target effects.
-
Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459) V2.0).
-
-
Transfection:
-
Seed the target cells (e.g., SCC7-WT) in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker.
-
After selection, dilute the cells to a single-cell suspension and plate at a very low density in 10 cm dishes to allow for the growth of individual colonies.
-
Isolate single colonies using cloning cylinders or by picking.
-
-
Validation of Knockout:
-
Expand the isolated clones and extract genomic DNA.
-
Perform PCR to amplify the targeted region of the SLC7A5 gene.
-
Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Confirm the absence of LAT1 protein expression via Western blotting.
-
Quantifying BPA Uptake: A Detailed Assay Protocol
Protocol 2: BPA Uptake Assay and Quantification by HPLC
-
Cell Seeding:
-
Seed the wild-type, LAT1-knockout, and LAT1-enhanced cells into 12-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Uptake Experiment:
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add 1 mL of HBSS containing a defined concentration of BPA (e.g., 50 µM) to each well. For negative controls, add HBSS without BPA.
-
Incubate the plates at 37°C for a specific time course (e.g., 1, 5, and 30 minutes).
-
-
Sample Collection and Preparation:
-
To terminate the uptake, aspirate the BPA-containing buffer and rapidly wash the cells three times with ice-cold HBSS.
-
Lyse the cells by adding 200 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and scraping the cells.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for BPA quantification. Determine the protein concentration of each lysate using a BCA assay for normalization.
-
-
BPA Quantification by HPLC:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector is recommended for sensitive BPA detection.[9][10]
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 65:35, v/v) at a flow rate of 1.0 mL/min.
-
Detection: Fluorescence detection with an excitation wavelength of 227 nm and an emission wavelength of 310 nm.
-
Quantification: Prepare a standard curve of known BPA concentrations. Inject the cell lysate samples and quantify the BPA concentration by comparing the peak areas to the standard curve. Normalize the BPA concentration to the total protein content of each sample.
-
Comparative Data Analysis: The Proof is in the Numbers
The results from the experimental workflow described above will allow for a direct comparison of BPA uptake efficiency as a function of LAT1 expression.
Table 2: Expected BPA Uptake in Genetically Modified SCC7 Cell Lines
| Cell Line | Relative LAT1 Expression | Expected BPA Uptake |
| SCC7-ΔLAT1 | None | Minimal |
| SCC7-WT | Moderate | Moderate |
| SCC7-LAT1_enhance | High | High |
This table represents the expected trend based on published data.[5]
A study by Watanabe et al. (2023) provides compelling quantitative data that directly supports this correlation. They demonstrated a significant difference in boron concentration (indicative of BPA uptake) between SCC7 wild-type, LAT1-knockout, and LAT1-enhanced cell lines.[5]
Table 3: Boron Concentration in Genetically Modified SCC7 Cells
| Cell Line | Boron Concentration (µg/10^6 cells) |
| SCC7-WT | ~2.5 |
| SCC7-ΔLAT1 | ~0.5 |
| SCC7-LAT1_enhance | ~4.0 |
Data adapted from Watanabe et al., Radiation Research, 2023.[5]
Visualizing the Correlation: A Clear and Concise Diagram
The relationship between LAT1 expression and BPA uptake can be effectively visualized to underscore the direct correlation.
Caption: Correlation between LAT1 expression and BPA uptake efficiency.
Conclusion: From Fundamental Research to Therapeutic Application
The evidence overwhelmingly supports a strong positive correlation between LAT1 expression levels and the efficiency of BPA uptake in cells. This understanding has profound implications for several fields of research:
-
Oncology: The high expression of LAT1 in many cancers makes it a prime target for therapeutic intervention. Inhibiting LAT1 could starve cancer cells of essential amino acids, thereby halting their growth.
-
Drug Development: LAT1 can be exploited as a drug delivery system to target tumors. By designing drug conjugates that are recognized by LAT1, therapeutic agents can be selectively delivered to cancer cells, minimizing off-target toxicity.
-
Toxicology: The LAT1-mediated uptake of BPA provides a clearer picture of the cellular mechanisms underlying exposure to this endocrine disruptor. This knowledge is crucial for assessing the risks associated with BPA and for developing strategies to mitigate its effects.
This guide has provided a comprehensive framework for investigating the relationship between LAT1 and BPA uptake. By employing the detailed experimental protocols and leveraging the comparative data presented, researchers can confidently and accurately explore this critical area of cell biology and its far-reaching implications.
References
-
Wongthai, P., Hagiwara, K., Miyoshi, Y., Wiriyasermkul, P., Wei, L., Ohgaki, R., Kato, I., Hamase, K., Nagamori, S., & Kanai, Y. (2015). Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2. Cancer Science, 106(3), 301–308. [Link]
-
Kondo, N., Hirano, F., Temma, T., et al. (2022). In vitro cell uptake of 3-BPA and 4-BPA in cancer cells with various LAT1-expression. Scientific Reports, 12(1), 8354. [Link]
-
Watanabe, T., Tanaka, H., Hagiwara, K., et al. (2023). Correlation between the expression of LAT1 in cancer cells and the potential efficacy of boron neutron capture therapy. Radiation Research, 199(1), 29-38. [Link]
-
Watanabe, T., Tanaka, H., Hagiwara, K., et al. (2022). Correlation between the expression of LAT1 in cancer cells and the potential efficacy of boron neutron capture therapy. Journal of Radiation Research, 63(Supplement_1), i29-i38. [Link]
-
Watanabe, T., Tanaka, H., Hagiwara, K., et al. (2023). Correlation between the expression of LAT1 in cancer cells and the potential efficacy of boron neutron capture therapy. Journal of Radiation Research, rrac077. [Link]
-
Witt, B., Grünwald, G. K., Fietz, T., et al. (2011). BPA uptake does not correlate with LAT1 and Ki67 expressions in tumor samples (results of EORTC trial 11001). Applied Radiation and Isotopes, 69(12), 1807-1812. [Link]
-
Lage, Y., R., & Andrade, J. (2020). HPLC with Fluorescence Detection for Determination of Bisphenol A in Canned Vegetables: Optimization, Validation and Application to Samples from Portuguese and Spanish Markets. Coatings, 10(7), 624. [Link]
-
Lage, Y. R., Fileti, A. M., & Andrade, J. (2014). Assessment of Bisphenol A Specific Migration from Packaging Materials into Food Simulants Using UHPLC-MS/MS and LC with Fluorescence Detection. Food Analytical Methods, 7(9), 1948-1954. [Link]
-
Li, Y., Wang, Y., Chang, J., et al. (2020). Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract. Journal of Chromatographic Science, 58(3), 227-233. [Link]
-
EAG Laboratories. (n.d.). Quantification of Bisphenol A by HPLC. [Link]
-
Boddy, A. C., et al. (2022). The kinetics of LAT1 mediated transport are altered by cholesterol depletion. Research Square. [Link]
-
PerkinElmer. (2020). UHPLC Separation and Detection of Bisphenol A (BPA) in Plastics. LCGC International. [Link]
-
Cormerais, Y., et al. (2019). The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. Cancers, 11(5), 704. [Link]
-
Jain, M., et al. (2009). Functional characterization and molecular expression of large neutral amino acid transporter (LAT1) in human prostate cancer cells. International Journal of Pharmaceutics, 379(1), 123-131. [Link]
-
Detta, A., et al. (2009). L-amino acid transporter-1 and boronophenylalanine-based boron neutron capture therapy of human brain tumors. Clinical Cancer Research, 15(5), 1599-1606. [Link]
-
Wang, Q., & Holst, J. (2020). Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers in Pharmacology, 11, 598889. [Link]
-
Solvo Biotechnology. (n.d.). LAT1 - Transporters. [Link]
-
Uchino, H., et al. (2002). Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1): Insights Into the Mechanisms of Substrate Recognition. Molecular Pharmacology, 61(4), 729-737. [Link]
-
Huttunen, K. M., Gynther, M., Huttunen, J., Puris, E., & Salo, H. S. (2020). L-Type amino acid transporter 1 as a target for drug delivery. Pharmaceutical Research, 37(5), 88. [Link]
-
Scalise, M., et al. (2023). Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203. International Journal of Molecular Sciences, 24(4), 3986. [Link]
-
Uchino, H., et al. (2002). Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): Insights into the mechanisms of substrate recognition. Molecular Pharmacology, 61(4), 729-737. [Link]
Sources
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- 2. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 3. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between the expression of LAT1 in cancer cells and the potential efficacy of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. HPLC with Fluorescence Detection for Determination of Bisphenol A in Canned Vegetables: Optimization, Validation and Application to Samples from Portuguese and Spanish Markets [mdpi.com]
- 10. eag.com [eag.com]
Safety Operating Guide
Boronophenylalanine (BPA) Hydrochloride: Comprehensive Disposal & Handling Guide
Executive Summary & Operational Context[1][2][3][4][5]
Boronophenylalanine (BPA) hydrochloride (CAS: 80994-59-8 for
The Critical Distinction:
Effective disposal management relies on one binary question: Has this material been exposed to a neutron source or radio-labeled (e.g.,
-
NO: It is a chemical waste.
-
YES: It is radioactive or mixed waste.[1]
This guide provides the standard operating procedure (SOP) for the chemical form of BPA-HCl.
Waste Characterization & Decision Logic
Before initiating any disposal workflow, you must characterize the waste stream.[2] BPA-HCl is not P-listed or U-listed under US EPA RCRA regulations, but it falls under characteristic waste guidelines due to its acidity (HCl salt) and environmental impact.
Workflow Visualization: The Disposal Decision Tree
Figure 1: Logic flow for determining the correct waste stream for BPA-HCl.
Caption: Decision matrix for segregating BPA-HCl waste. Note that radioactive contamination supersedes chemical classification.
Detailed Disposal Protocols
Solid Waste (Powder & Contaminated Debris)
Scenario: Expired shelf-life reagents, weighing boat residues, or spill cleanup materials.
-
Classification: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).
-
Container: High-density polyethylene (HDPE) wide-mouth jars or double-bagged in 6-mil polyethylene bags.
-
Labeling: Must read "Non-Regulated Chemical Waste: Boronophenylalanine HCl."
-
Protocol:
-
Transfer solids to the container using a dedicated scoop or spatula to minimize dust generation.
-
Wipe down the exterior of the container.
-
Do not mix with oxidizers or strong bases in the same solid waste bin.
-
Liquid Waste (Aqueous Solutions)
Scenario: Stock solutions prepared for injection or cell culture.
-
The "No Drain" Rule: While BPA is low toxicity to humans, Boron is phytotoxic (toxic to plants) at relatively low concentrations (often >1 ppm in irrigation water) [1]. Consequently, many municipal water districts strictly regulate Boron discharge.
-
Directive:Do NOT pour down the sink , even if diluted.
-
-
pH Adjustment: BPA-HCl solutions are acidic.
-
If the pH is < 2.0, it is technically a Corrosive Waste (D002).
-
Best Practice: Neutralize small volumes with Sodium Bicarbonate (
) to pH 6–8 before adding to the waste carboy to prevent off-gassing or reaction with other organic wastes.
-
-
Segregation: Collect in a carboy labeled "Aqueous Organic Waste - Boron Containing."
Empty Containers
-
P-List Status: BPA is not P-listed (acutely toxic).
-
Protocol: Triple rinse the empty bottle with water. Collect the rinsate into the Liquid Waste carboy (see 3.2). The triple-rinsed bottle can be defaced (label removed) and discarded in regular trash or glass recycling, depending on institutional policy.
Emergency Spillage Procedures
Accidental release of BPA-HCl requires immediate containment to prevent environmental release and inhalation of the hydrochloride dust.
Spill Response Workflow
Figure 2: Operational steps for managing a laboratory spill of BPA-HCl.
Caption: Step-by-step containment and cleanup workflow. Emphasis is placed on preventing dust inhalation for solids.[3]
Specific Neutralization Step: Because this is a hydrochloride salt, moisture will liberate trace hydrochloric acid.
-
Cover the spill area with a weak base (Sodium Bicarbonate or Calcium Carbonate).
-
Wait for any fizzing to cease.
-
Clean the area with soap and water after bulk removal.
Technical Data for Safety Assessment
Use the following data to complete your institution's Hazardous Waste Profile (HWP) or Manifest.
| Parameter | Value / Characteristic | Relevance to Disposal |
| Chemical Name | 4-Borono-L-phenylalanine hydrochloride | Proper shipping name identification |
| CAS Number | 80994-59-8 (L-isomer HCl) | Unique identifier for inventory |
| Physical State | White to off-white powder | Dust control required |
| Water Solubility | Soluble (~10-20 mg/mL depending on pH) | Mobile in groundwater; requires containment |
| Acidity (pKa) | ~2.3 (COOH), ~9 (Amine), ~8.5 (Boronic) | Solutions are acidic; D002 potential if conc.[4] |
| RCRA Code | None (Not Listed) | Classify as "Non-Regulated Chemical" unless pH < 2 |
| Ecological | Phytotoxic (Boron) | Strictly No Drain Disposal |
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Boron. U.S. Department of Health and Human Services. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). 4-Borono-L-phenylalanine hydrochloride Compound Summary. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
